O-Acetyl-L-serine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659847 | |
| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66638-22-0 | |
| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Role of O-Acetyl-L-serine Hydrochloride in Cysteine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes, including protein synthesis, detoxification, and the formation of iron-sulfur clusters. In bacteria and plants, the de novo synthesis of L-cysteine is predominantly accomplished through a two-step enzymatic pathway in which O-Acetyl-L-serine (OAS) serves as a crucial intermediate. O-Acetyl-L-serine hydrochloride is the stable, water-soluble form of OAS widely utilized in research to investigate this pathway. This technical guide provides an in-depth exploration of the role of O-Acetyl-L-serine in cysteine biosynthesis, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for studying this vital metabolic route. The information presented herein is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development seeking to understand and manipulate cysteine metabolism.
Introduction to Cysteine Biosynthesis
In bacteria and plants, the primary pathway for L-cysteine formation involves the incorporation of sulfide (B99878) into a carbon backbone derived from L-serine.[1] This process is catalyzed by two key enzymes: Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS), also known as O-acetylserine (thiol)-lyase.[2]
The biosynthesis begins with the activation of L-serine through its acetylation by SAT, utilizing acetyl-CoA as the acetyl group donor, to form O-Acetyl-L-serine.[3] Subsequently, OASS catalyzes the replacement of the acetyl group of OAS with a sulfhydryl group from a sulfide donor, yielding L-cysteine and acetate.[4][5] This pathway is a critical intersection of carbon, nitrogen, and sulfur metabolism.
The Core Enzymatic Pathway
The synthesis of L-cysteine from L-serine via O-Acetyl-L-serine is a two-step process:
-
Formation of O-Acetyl-L-serine: Catalyzed by Serine Acetyltransferase (EC 2.3.1.30).
-
Formation of L-Cysteine: Catalyzed by O-Acetylserine Sulfhydrylase (EC 2.5.1.47).
The overall reaction can be summarized as:
L-serine + Acetyl-CoA + S²⁻ → L-cysteine + CoA + Acetate + H₂O
Below is a diagram illustrating the core reaction pathway.
Serine Acetyltransferase (SAT)
Serine Acetyltransferase (SAT) catalyzes the committed and rate-limiting step in cysteine biosynthesis.[6][7] It is a member of the left-handed parallel beta-helix family of enzymes.[8] The kinetic mechanism is typically ordered, with acetyl-CoA binding prior to L-serine, and O-acetyl-L-serine being released before CoA.[8]
O-Acetylserine Sulfhydrylase (OASS)
O-Acetylserine Sulfhydrylase (OASS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step of L-cysteine synthesis.[9] The reaction follows a Ping Pong Bi Bi kinetic mechanism, where O-Acetyl-L-serine binds first, leading to the formation of an α-aminoacrylate intermediate and the release of acetate.[4] Subsequently, sulfide binds and reacts with the intermediate to form L-cysteine.[4]
Quantitative Data on Enzyme Kinetics and Interactions
The following tables summarize key quantitative data for the enzymes involved in the O-Acetyl-L-serine-dependent cysteine biosynthesis pathway from various organisms.
Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Escherichia coli | L-Serine | 1.07 ± 0.15 | 63.6 ± 2.8 | 5.9 x 10⁴ | [7] |
| Escherichia coli | Acetyl-CoA | 0.17 ± 0.04 | 52.1 ± 3.1 | 3.1 x 10⁵ | [7] |
| Neisseria gonorrhoeae | L-Serine | - | - | - | [10] |
| Neisseria gonorrhoeae | Acetyl-CoA | - | - | - | [10] |
| Entamoeba histolytica (EhSAT1) | L-Serine | 0.8 ± 0.1 | 15.3 ± 0.5 | 1.9 x 10⁴ | [11] |
| Entamoeba histolytica (EhSAT1) | Acetyl-CoA | 0.08 ± 0.01 | 16.2 ± 0.4 | 2.0 x 10⁵ | [11] |
Table 2: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS)
| Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Salmonella typhimurium | O-Acetyl-L-serine | 0.149 ± 0.059 | - | [12] |
| Salmonella typhimurium | Sulfide | 0.066 ± 0.004 | - | [12] |
| Alkaliphilic Bacterium | O-Acetyl-L-serine | 4 | 37.0 | [13] |
| Arabidopsis thaliana | O-Acetyl-L-serine | 1.4 | - | [14] |
Table 3: Inhibition and Interaction Constants
| Enzyme/Complex | Ligand/Partner | Constant Type | Value | Organism | Reference |
| Serine Acetyltransferase (SAT) | L-Cysteine | K_i_ | 2 µM | Soybean | [4] |
| Cysteine Synthase Complex (CSC) | L-Cysteine | K_i_ | 70 µM | Soybean | [4] |
| Entamoeba histolytica SAT1 | L-Cysteine | K_i_ | 4.7 µM | E. histolytica | [11] |
| Entamoeba histolytica SAT2 | L-Cysteine | K_i_ | 110 µM | E. histolytica | [11] |
| Entamoeba histolytica SAT3 | L-Cysteine | K_i_ | 460 µM | E. histolytica | [11] |
| SAT-OASS Interaction | - | K_d1_ | 0.3 nM | Soybean | [4] |
| SAT-OASS Interaction | - | K_d2_ | 7.5 nM | Soybean | [4] |
| SAT-OASS Interaction | - | K_d3_ | 78 nM | Soybean | [4] |
| OASS-A | UPAR415 (inhibitor) | K_D_ | 97.3 ± 6.3 nM | S. typhimurium | [1] |
| OASS-A | UPAR415 (inhibitor) | K_D_ | 55.8 ± 8.0 nM | E. coli | [1] |
Regulatory Mechanisms
The biosynthesis of cysteine is tightly regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates. This regulation occurs at both the enzymatic and genetic levels.
The Cysteine Synthase Complex (CSC)
A key regulatory feature of this pathway is the formation of a multi-enzyme complex between SAT and OASS, known as the Cysteine Synthase Complex (CSC).[4][15] The formation of the CSC is dynamic and influenced by the concentrations of O-Acetyl-L-serine and sulfide.[15]
Within the CSC, SAT is activated, while OASS activity is inhibited.[4] This reciprocal regulation allows the cell to finely tune the production of OAS and its subsequent conversion to cysteine based on sulfur availability.
The diagram below illustrates the regulatory logic of the Cysteine Synthase Complex.
Feedback Inhibition
L-cysteine, the end product of the pathway, acts as a feedback inhibitor of SAT.[4] It competes with L-serine for the active site, thereby downregulating its own synthesis when cellular levels are sufficient.[10]
Experimental Protocols
Serine Acetyltransferase (SAT) Activity Assay
This protocol is adapted from methods used for the characterization of SAT from various organisms.[6][10] The assay measures the production of Coenzyme A (CoA) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified SAT enzyme
-
1 M Tris-HCl, pH 7.6
-
0.5 M EDTA
-
1 M L-serine
-
10 mM Acetyl-CoA
-
100 mM DTNB in 1 M Tris-HCl, pH 8.0
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of 1 M Tris-HCl, pH 7.6
-
2 µL of 0.5 M EDTA
-
20 µL of 1 M L-serine
-
10 µL of 10 mM Acetyl-CoA
-
Add distilled water to a final volume of 990 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified SAT enzyme solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 100 mM DTNB.
-
Measure the absorbance at 412 nm.
-
A standard curve should be generated using known concentrations of CoA to quantify the amount of product formed.
O-Acetylserine Sulfhydrylase (OASS) Activity Assay
This protocol is based on a colorimetric assay that detects the formation of L-cysteine.[16] The L-cysteine produced reacts with an acidic ninhydrin (B49086) reagent to form a colored product that can be quantified at 560 nm.
Materials:
-
Purified OASS enzyme
-
1 M HEPES-NaOH, pH 7.5
-
100 mM Dithiothreitol (DTT)
-
100 mM O-Acetyl-L-serine (prepare fresh)
-
50 mM Sodium Sulfide (Na₂S)
-
20% (w/v) Trichloroacetic acid (TCA)
-
Acidic ninhydrin reagent (0.25 g ninhydrin in 6 mL glacial acetic acid and 4 mL concentrated HCl)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
10 µL of 1 M HEPES-NaOH, pH 7.5
-
2.5 µL of 100 mM DTT
-
5 µL of 50 mM Na₂S
-
Add distilled water to a final volume of 90 µL.
-
-
Add 5 µL of purified OASS enzyme solution.
-
Initiate the reaction by adding 5 µL of 100 mM O-Acetyl-L-serine.
-
Incubate at 25°C for 10 minutes.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of acidic ninhydrin reagent.
-
Incubate at 100°C for 10 minutes.
-
Cool the samples on ice and add 400 µL of 95% ethanol.
-
Measure the absorbance at 560 nm.
-
A standard curve with known concentrations of L-cysteine should be prepared to determine the amount of cysteine produced.
The following diagram outlines the general workflow for these enzyme activity assays.
Conclusion
O-Acetyl-L-serine is a linchpin in the biosynthesis of L-cysteine in bacteria and plants. The enzymes that produce and consume it, Serine Acetyltransferase and O-Acetylserine Sulfhydrylase, are subject to intricate regulatory mechanisms, most notably the formation of the Cysteine Synthase Complex. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to modulate sulfur metabolism for applications in agriculture, biotechnology, and the development of novel antimicrobial agents. The information and methodologies presented in this guide provide a solid foundation for such endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoform-dependent feedback regulation of serine O-acetyltransferase isoenzymes involved in L-cysteine biosynthesis of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana [bio-protocol.org]
The Pivotal Role of O-Acetyl-L-serine in Bacterial Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetyl-L-serine (OAS) stands as a critical nexus in bacterial metabolism, primarily serving as the direct precursor to the essential amino acid L-cysteine. Beyond its foundational role in protein synthesis, OAS is a key signaling molecule that modulates the expression of genes involved in sulfur assimilation and cysteine biosynthesis. This technical guide provides an in-depth exploration of the multifaceted functions of OAS in bacteria, detailing the enzymatic processes of its synthesis and consumption, its regulatory mechanisms, and its broader implications in bacterial physiology and pathogenesis. The intricate interplay between O-Acetyl-L-serine and the enzymes serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK/M), including the formation of the regulatory cysteine synthase complex (CSC), is a central focus. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
Introduction
In the landscape of bacterial metabolic networks, the synthesis of sulfur-containing amino acids is paramount for survival and virulence. O-Acetyl-L-serine (OAS) is a central intermediate in the biosynthesis of L-cysteine in most bacteria and plants.[1][2] It provides the carbon backbone for the incorporation of sulfide (B99878), a process that represents the final step in the sulfur assimilation pathway.[1][2] The intracellular concentration of OAS is tightly regulated, as it also functions as a crucial signaling molecule, inducing the expression of the cys regulon, a suite of genes responsible for sulfur uptake and cysteine synthesis.[1][3][4] Understanding the function and regulation of OAS metabolism is therefore fundamental for elucidating bacterial adaptation to sulfur availability and for identifying novel targets for antimicrobial drug development.[5][6]
The Core Function of O-Acetyl-L-serine: Cysteine Biosynthesis
The canonical role of O-Acetyl-L-serine is to serve as the immediate precursor for L-cysteine synthesis. This process involves a two-step enzymatic pathway.[2][7]
Synthesis of O-Acetyl-L-serine by Serine Acetyltransferase (CysE)
The first committed step in cysteine biosynthesis is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (CysE), utilizing acetyl-CoA as the acetyl group donor.[7][8]
L-Serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA [8]
CysE activity is a critical regulatory point in the pathway. It is subject to feedback inhibition by the final product, L-cysteine, which prevents the over-accumulation of this potentially toxic amino acid.[8][9]
Conversion of O-Acetyl-L-serine to L-Cysteine by O-acetylserine Sulfhydrylase (CysK/M)
The second and final step is the sulfide-dependent conversion of OAS to L-cysteine, catalyzed by O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase.[2][10] This enzyme exists in two major isoforms in many bacteria, CysK and CysM, which can utilize sulfide and, in some cases, thiosulfate (B1220275) as the sulfur donor.[2][11]
O-Acetyl-L-serine + H₂S → L-Cysteine + Acetate + H₂O [10]
O-Acetyl-L-serine as a Regulatory Molecule
Beyond its role as a metabolic intermediate, OAS is a key signaling molecule that governs the expression of the cys regulon in response to sulfur availability.[1][3]
Induction of the cys Regulon
Under conditions of sulfur limitation, the intracellular concentration of OAS increases.[12] OAS, or its isomer N-acetylserine (NAS) to which it can spontaneously convert, binds to the LysR-type transcriptional regulator CysB.[1][4] This binding event activates CysB, enabling it to bind to the promoter regions of cys operons and recruit RNA polymerase, thereby upregulating the transcription of genes involved in sulfate (B86663) transport, reduction, and cysteine synthesis.[1][3][13]
The Cysteine Synthase Complex (CSC): A Regulatory Hub
A pivotal aspect of OAS-mediated regulation is its interaction with the cysteine synthase complex (CSC), a multienzyme complex formed by the association of CysE and CysK.[14][15] The formation and dissociation of this complex are dynamically regulated by the intracellular concentrations of OAS and sulfide.[12]
-
Sulfide-promoted Association: High sulfide concentrations promote the association of CysE and CysK into the CSC. Within the complex, CysE activity is enhanced, while CysK activity is inhibited.[15][16] This mechanism ensures that the production of OAS is coupled to the availability of sulfide.
-
OAS-induced Dissociation: An accumulation of OAS, indicative of sulfide limitation, leads to the dissociation of the CSC.[12] The released, and now active, CysK can then efficiently convert the available OAS and any scavenged sulfide into cysteine.[15]
This dynamic interplay provides a sophisticated mechanism for bacteria to fine-tune cysteine biosynthesis in response to fluctuating sulfur levels in their environment.
Data Presentation: Enzyme Kinetics
Quantitative understanding of the enzymes involved in OAS metabolism is crucial for modeling metabolic fluxes and for designing targeted inhibitors. The following tables summarize key kinetic parameters for CysE and CysK from various bacterial species.
Table 1: Kinetic Parameters of Bacterial Serine Acetyltransferase (CysE)
| Bacterial Species | Substrate | Km (mM) | Vmax or kcat | Reference |
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | 0.0073 ± 0.0005 mM/min | [17] |
| Acetyl-CoA | 0.0513 ± 0.0050 | [17] | ||
| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 s⁻¹ | [18] |
| Escherichia coli (in CSC) | L-Serine | - | - | [16] |
| Escherichia coli (free) | L-Serine | - | - | [16] |
Note: The Ki for L-Serine substrate inhibition in free E. coli CysE is 4 mM, which increases to 16 mM when in the cysteine synthase complex.[16]
Table 2: Kinetic Parameters of Bacterial O-acetylserine Sulfhydrylase (CysK)
| Bacterial Species | Substrate | Km (mM) | Vmax or kcat | Reference |
| Salmonella typhimurium | O-Acetyl-L-serine | 0.149 ± 0.059 | - | [19] |
| Sulfide | 0.066 ± 0.004 | - | [19] | |
| Alkaliphilic Bacterium | O-Acetyl-L-serine | 4 | 37.0 µmol/min/mg | [20] |
| Methanosarcina thermophila | Sulfide | 0.500 ± 0.080 | 129 µmol/min/mg | [21] |
Experimental Protocols
Reproducible and standardized methodologies are essential for the study of OAS metabolism. This section provides detailed protocols for key experiments.
Assay for Serine Acetyltransferase (CysE) Activity
This protocol is adapted from a colorimetric assay that measures the release of Coenzyme A (CoA).[17][22]
Principle: The CysE-catalyzed reaction produces CoA, which has a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.[22]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
Substrate Solution A: 4 mM Acetyl-CoA in Assay Buffer
-
Substrate Solution B: 20 mM L-Serine in Assay Buffer
-
Purified CysE enzyme
-
Stop Solution: 6 M Guanidine hydrochloride in 50 mM Tris-HCl, pH 7.5
-
DTNB Solution: 1 mM DTNB in 50 mM Tris-HCl, pH 7.5
Procedure:
-
Prepare a reaction mixture containing 25 µL of Substrate Solution A, 25 µL of Substrate Solution B, and a suitable amount of purified CysE in a final volume of 90 µL with Assay Buffer.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
Add 10 µL of DTNB Solution and mix well.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
A standard curve using known concentrations of CoA should be prepared to quantify the amount of CoA produced.
Assay for O-acetylserine Sulfhydrylase (CysK) Activity
This protocol is based on the ninhydrin (B49086) reaction, which detects the product, L-cysteine.[2]
Principle: Cysteine reacts with acid ninhydrin to form a pink-colored adduct that can be measured spectrophotometrically at 560 nm.
Reagents:
-
Assay Buffer: 100 mM MOPS, pH 7.0
-
Substrate Solution A: Variable concentrations of O-Acetyl-L-serine in Assay Buffer
-
Substrate Solution B: Sodium sulfide (Na₂S) solution in degassed Assay Buffer (concentration to be optimized for the specific enzyme, e.g., 7-30 mM)
-
Purified CysK enzyme
-
Acid Ninhydrin Reagent: Dissolve 2.5 g of ninhydrin in 60 mL of glacial acetic acid and 40 mL of concentrated HCl.
-
Glacial Acetic Acid
Procedure:
-
In a 96-well plate, prepare reaction mixtures with a final volume of 75 µL, containing varying concentrations of OAS and a fixed, saturating concentration of Na₂S in Assay Buffer.
-
Initiate the reaction by adding a small amount (e.g., 0.2 µg) of purified CysK.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding 100 µL of Acid Ninhydrin Reagent and 100 µL of glacial acetic acid.
-
Incubate at 95°C for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 560 nm.
-
A standard curve with known concentrations of L-cysteine should be prepared for quantification.
Visualizing the Metabolic and Regulatory Networks
Diagrammatic representations are invaluable for conceptualizing the complex roles of O-Acetyl-L-serine. The following diagrams were generated using Graphviz (DOT language).
Cysteine Biosynthesis Pathway
Caption: The two-step enzymatic pathway for L-cysteine biosynthesis from L-serine.
Regulatory Role of OAS and the Cysteine Synthase Complex
Caption: The regulatory network of O-Acetyl-L-serine in bacterial sulfur metabolism.
Experimental Workflow for CysE Activity Assay
Caption: A stepwise workflow for the colorimetric assay of CysE activity.
Implications for Drug Development
The cysteine biosynthetic pathway, and specifically the enzymes CysE and CysK, are attractive targets for the development of novel antibacterial agents.[5][6][23] This pathway is essential for many pathogenic bacteria but is absent in humans, offering a potential for selective toxicity.[7] Inhibitors of CysE would not only block the production of cysteine but also prevent the synthesis of the inducer molecule OAS, thereby shutting down the entire sulfur assimilation pathway.[22] The detailed kinetic and structural information presented in this guide can aid in the rational design and screening of potent and specific inhibitors against these crucial bacterial enzymes.
Conclusion
O-Acetyl-L-serine is far more than a simple intermediate in an amino acid biosynthetic pathway. It is a central metabolic and regulatory hub that allows bacteria to sense and respond to the availability of sulfur, a critical nutrient. The intricate regulation of its synthesis and consumption, particularly through the dynamic formation of the cysteine synthase complex, highlights the elegance and efficiency of bacterial metabolic control. A thorough understanding of the multifaceted roles of OAS, supported by robust quantitative data and experimental methodologies, is indispensable for researchers aiming to unravel the complexities of bacterial physiology and for the development of next-generation antimicrobial therapies.
References
- 1. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 6. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics [frontiersin.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Regulation of O-acetylserine sulfhydrylase B by L-cysteine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure/ Function of the Cysteine Synthase Complex - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]
- 15. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of serine acetyltransferase (CysE) from methicillin-resistant Staphylococcus aureus and inhibitory effect of two natural products on CysE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of O-Acetyl-L-serine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine hydrochloride is a key intermediate in the biosynthesis of cysteine in bacteria and plants, playing a pivotal role in sulfur metabolism.[1][2] Beyond its metabolic function, it also acts as a signaling molecule, influencing gene expression related to sulfur assimilation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and a visualization of its central biological pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | (2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | [] |
| Synonyms | L-Ser(Ac)-OH HCl, (S)-3-Acetoxy-2-Aminopropanoic Acid Hydrochloride | [] |
| CAS Number | 66638-22-0 | [2][5] |
| Molecular Formula | C5H10ClNO4 | [6] |
| Molecular Weight | 183.59 g/mol | [5] |
| Appearance | White to off-white powder or crystals | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 163 °C | [] |
| Boiling Point | 325.5 °C | [] |
| Density | 1.299 g/cm³ | [] |
| Solubility | Soluble in water and ethanol (B145695). Soluble in DMSO (37 mg/mL).[1] | [1] |
| Storage | Store at 2-8 °C or -20°C for long-term stability.[3][] | [3][] |
| Purity | Typically ≥98% (Assay) | [] |
Biological Role and Signaling Pathway
O-Acetyl-L-serine is a crucial intermediate in the cysteine biosynthesis pathway in bacteria and plants. It is synthesized from L-serine and acetyl-CoA by the enzyme serine acetyltransferase. Subsequently, O-acetylserine (thiol)-lyase (also known as cysteine synthase) catalyzes the reaction of O-Acetyl-L-serine with sulfide (B99878) to produce L-cysteine.
Furthermore, O-Acetyl-L-serine acts as a signaling molecule in plants, regulating the expression of genes involved in sulfur uptake and assimilation. This signaling role is critical for maintaining sulfur homeostasis within the plant.
Cysteine Biosynthesis Pathway in Bacteria and Plants
Caption: Cysteine biosynthesis pathway from L-serine.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
Principle: This protocol describes the O-acetylation of L-serine using acetyl chloride in glacial acetic acid, followed by precipitation of the hydrochloride salt.
Materials:
-
L-serine
-
Glacial acetic acid
-
Acetyl chloride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend L-serine in a round-bottom flask containing glacial acetic acid.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add acetyl chloride to the cooled suspension. The reaction is exothermic.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain this compound.
Purification by Recrystallization
Principle: This method purifies the synthesized this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization is complete, add diethyl ether to aid precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the crystals under vacuum.
Analytical Methods
Principle: HPLC is used to assess the purity of this compound. The compound is separated on a stationary phase with a mobile phase, and its concentration is determined by a detector.
Experimental Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased over time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.
Experimental Conditions:
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
O-acetylserine Sulfhydrylase Enzyme Assay
Principle: This assay measures the activity of O-acetylserine sulfhydrylase by quantifying the amount of cysteine produced from this compound and a sulfide source. The produced cysteine can be detected colorimetrically.
Materials:
-
This compound (substrate)
-
Sodium sulfide (sulfide source)
-
Purified O-acetylserine sulfhydrylase enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Ninhydrin (B49086) reagent for cysteine detection
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, sodium sulfide, and the enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Centrifuge the mixture to pellet any precipitated protein.
-
To the supernatant, add the ninhydrin reagent and heat the mixture (e.g., in a boiling water bath) to allow for color development.
-
After cooling, measure the absorbance of the solution at the appropriate wavelength (e.g., 560 nm) using a spectrophotometer.
-
Calculate the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of cysteine.
-
Determine the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of significant interest in biochemistry and drug development. The summarized data, detailed experimental protocols, and visual representations of its biological pathway and experimental workflow are intended to equip researchers and scientists with the necessary information to effectively work with this important molecule.
References
The Lynchpin of Cysteine Synthesis: A Technical Guide to O-Acetyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine (OAS) is a pivotal, yet transient, intermediate in the biosynthesis of L-cysteine, an amino acid crucial for protein structure, catalysis, and cellular redox homeostasis. First identified as a key player in the sulfur assimilation pathway in bacteria and plants, the discovery and subsequent characterization of OAS have illuminated a sophisticated regulatory network that governs sulfur metabolism. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of O-Acetyl-L-serine, with a focus on the enzymatic machinery that synthesizes and consumes it, detailed experimental protocols for its study, and the intricate signaling pathways it modulates.
Discovery and History
The journey to understanding the role of O-Acetyl-L-serine began with investigations into the biosynthesis of L-cysteine. Pioneering work by Kredich and colleagues in the 1960s on Salmonella typhimurium was instrumental in elucidating the two-step enzymatic pathway responsible for the incorporation of inorganic sulfide (B99878) into an organic backbone.[1] Their research identified O-Acetyl-L-serine as the activated form of serine that serves as the immediate precursor to cysteine.[1]
This pathway, conserved in bacteria and plants, involves two key enzymes:
-
Serine acetyltransferase (SAT) : This enzyme catalyzes the acetylation of L-serine by acetyl-CoA to form O-Acetyl-L-serine.[2]
-
O-acetylserine (thiol) lyase (OAS-TL) , also known as cysteine synthase: This enzyme facilitates the replacement of the acetyl group of OAS with sulfide to produce L-cysteine.[1]
Subsequent research revealed that these two enzymes do not function in isolation but rather form a bi-enzyme complex known as the cysteine synthase complex (CSC) .[3][4] This complex formation is central to the regulation of the pathway, with the association and dissociation of SAT and OAS-TL being modulated by the cellular concentrations of O-Acetyl-L-serine and sulfide.[5][6] O-Acetyl-L-serine has also been identified as a signaling molecule that can regulate the expression of genes involved in sulfur uptake and assimilation.[5]
Biochemical Pathway and Regulation
The synthesis of cysteine from serine via O-Acetyl-L-serine is a tightly regulated process to ensure cellular homeostasis of sulfur-containing compounds. The central pathway and its regulation are depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to O-Acetyl-L-serine Hydrochloride (CAS: 66638-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetyl-L-serine hydrochloride (CAS: 66638-22-0) is a pivotal intermediate in the biosynthesis of L-cysteine in bacteria and plants, and it plays a significant role as a signaling molecule in response to sulfur availability. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use in enzymatic assays, and an exploration of its biological significance, particularly in metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this versatile compound.
Physicochemical Properties
This compound is a white to off-white solid that is soluble in water and ethanol.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66638-22-0 | [2][3] |
| Molecular Formula | C₅H₉NO₄·HCl | [] |
| Molecular Weight | 183.59 g/mol | [3] |
| Appearance | White to off-white solid/powder | [][5] |
| Melting Point | 163 °C | [1][] |
| Boiling Point | 325.5 °C | [] |
| Density | 1.299 g/cm³ | [] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage Temperature | -20°C | [1][5] |
Biological Significance and Signaling Pathways
O-Acetyl-L-serine (OAS) is a crucial molecule at the intersection of carbon, nitrogen, and sulfur metabolism in plants and bacteria. Its primary role is as the direct carbon backbone precursor for the synthesis of L-cysteine.
Cysteine Biosynthesis Pathway
The synthesis of L-cysteine from L-serine involves a two-step enzymatic process:
-
Acetylation of L-serine: Serine acetyltransferase (SAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetyl-L-serine.
-
Sulfhydrylation of O-Acetyl-L-serine: O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, then incorporates sulfide (B99878) by replacing the acetyl group of OAS to produce L-cysteine.
This pathway is tightly regulated. The formation of a multi-enzyme complex between SAT and OASTL, known as the cysteine synthase complex, modulates the activity of both enzymes. The stability of this complex is influenced by the cellular concentrations of OAS and sulfide.
O-Acetyl-L-serine as a Signaling Molecule
In plants, under conditions of sulfur deprivation, the concentration of O-acetyl-L-serine increases. This accumulation of OAS acts as a signal that upregulates the expression of genes involved in sulfate (B86663) uptake and assimilation, ensuring a homeostatic response to sulfur availability. This signaling cascade involves a specific set of genes known as the "OAS cluster".
In bacteria, OAS or its isomer N-acetyl-L-serine (NAS) acts as an inducer for the cysteine regulon, a group of genes responsible for cysteine biosynthesis.[6] The binding of OAS/NAS to the transcriptional regulator CysB activates the transcription of these genes.
Experimental Protocols
Chemical Synthesis of this compound
General Workflow:
O-acetylserine (thiol) lyase (OASTL) Assay
This colorimetric assay measures the activity of OASTL by quantifying the amount of L-cysteine produced. The L-cysteine reacts with an acidic ninhydrin (B49086) reagent to form a colored product that can be measured spectrophotometrically.
Materials:
-
This compound solution (substrate)
-
Sodium sulfide solution (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Enzyme extract or purified OASTL
-
Acidic ninhydrin reagent (250 mg ninhydrin in 6 ml acetic acid and 4 ml concentrated HCl)
-
L-cysteine standards
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, sodium sulfide, and the enzyme sample.
-
Pre-incubate the mixture at a specified temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound solution.
-
Incubate for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding the acidic ninhydrin reagent.
-
Boil the samples for 10 minutes to allow for color development.
-
Cool the samples and measure the absorbance at 560 nm.
-
Determine the amount of L-cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.
Serine Acetyltransferase (SERAT) Assay
This assay determines the activity of SERAT by measuring the formation of O-acetyl-L-serine.[7]
Materials:
-
Purified recombinant SERAT protein
-
Tris-HCl buffer (pH 7.6)
-
EDTA
-
L-serine
-
Acetyl-CoA
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, L-serine, and acetyl-CoA.[7]
-
Add the purified recombinant SERAT protein to the reaction mixture.[7]
-
Incubate the reaction at 30°C for 30 minutes.[7]
-
The formation of O-acetyl-L-serine can be quantified using various methods, such as HPLC or coupled enzyme assays where the product of the SERAT reaction becomes a substrate for a subsequent reaction that can be easily monitored.
Applications in Research and Development
-
Biochemical Research: this compound is widely used as a substrate to study the kinetics and regulation of enzymes in the cysteine biosynthesis pathway, such as OASTL and SAT.[5]
-
Plant Science: It serves as a tool to investigate sulfur metabolism and signaling in plants.
-
Microbiology: It is used in studies of bacterial metabolism and as a potential target for the development of novel antimicrobial agents.
-
Drug Development: While direct applications in drug development are not extensively documented, its role as a metabolic intermediate suggests potential for targeting associated enzymes in pathogens. The initial search also hinted at its use in neuroscience research, though specific details on its role as a neurotransmitter precursor or in neurological signaling pathways require further investigation.
Storage and Stability
This compound should be stored at -20°C for long-term stability.[1][5] Stock solutions can be prepared in solvents such as water or DMSO. For aqueous stock solutions, it is recommended to filter and sterilize before use. When preparing stock solutions in DMSO, it is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[8] Stock solutions are typically stable for extended periods when stored at -20°C or -80°C.[9]
Conclusion
This compound is a compound of significant interest due to its central role in the biosynthesis of L-cysteine and its function as a signaling molecule in response to sulfur availability in plants and bacteria. This technical guide has provided a detailed overview of its properties, biological functions, and practical applications in research. The provided experimental protocols offer a starting point for its synthesis and use in enzymatic assays. Further research, particularly into its potential roles in neuroscience and as a target for drug development, will undoubtedly expand the utility of this important biomolecule.
References
- 1. chemwhat.com [chemwhat.com]
- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 5. This compound CAS#: 66638-22-0 [chemicalbook.com]
- 6. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Molecular Structure of O-Acetyl-L-serine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine hydrochloride is a significant biomolecule that serves as a crucial intermediate in the biosynthetic pathway of cysteine in bacteria and plants.[1][2] Its hydrochloride salt form enhances its stability and solubility, making it a valuable reagent in various biochemical and pharmaceutical research applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, and its role in biological pathways.
Molecular Structure and Properties
This compound is the hydrochloride salt of O-Acetyl-L-serine. The core structure consists of an L-serine backbone with an acetyl group attached to the side-chain oxygen atom. The presence of the hydrochloride provides a counter-ion to the protonated amine group under acidic conditions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₉NO₄·HCl | [][4] |
| Molecular Weight | 183.59 g/mol | [][4] |
| IUPAC Name | (2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | [] |
| CAS Number | 66638-22-0 | [][4] |
| Appearance | White solid | [] |
| Melting Point | 163 °C | [] |
| Boiling Point | 325.5 °C | [] |
| Density | 1.299 g/cm³ | [] |
| Solubility | Soluble in ethanol | [5] |
Spectroscopic and Analytical Data
The structural elucidation of this compound is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Data (D₂O, pH 7.4): [6]
-
2.06 ppm (s, 3H): Acetyl group (CH₃) protons.
-
4.49 ppm (m, 2H): Methylene group (CH₂) protons adjacent to the ester oxygen.
-
3.83 - 4.28 ppm (m, 1H): Alpha-proton (CH) of the serine backbone.
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used to assess the purity of this compound. A typical analysis would involve reverse-phase chromatography.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Generalized)
This protocol is a generalized procedure for obtaining ¹H and ¹³C NMR spectra of amino acid hydrochlorides.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Suppress the residual water signal if using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to an internal standard like DSS or to the residual solvent peak).
High-Performance Liquid Chromatography (HPLC) Protocol for O-acetylserine Quantification
The following is a detailed protocol for the quantification of O-acetylserine in plant tissues, which can be adapted for the analysis of the pure hydrochloride salt.[8][9]
-
Sample Preparation (for plant tissue):
-
Homogenize frozen plant material in 0.1 M HCl.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Derivatization (if required for detection): For enhanced sensitivity, especially with fluorescence detection, derivatization with a reagent like monobromobimane (B13751) can be performed.[10]
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from 5% to 30% Acetonitrile over a specified time (e.g., 8 minutes), followed by a steeper gradient to 50% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 229 nm) or fluorescence detection if a derivatizing agent is used.
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the sample.
Biological Role and Signaling Pathways
O-Acetyl-L-serine is a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2] It is formed from L-serine and acetyl-CoA in a reaction catalyzed by the enzyme serine acetyltransferase (SAT).[11] Subsequently, O-acetylserine (thiol)-lyase (OASTL) catalyzes the incorporation of sulfide (B99878) into O-acetylserine to produce L-cysteine.[8][9]
Beyond its metabolic role, O-acetylserine also functions as a signaling molecule, particularly in response to sulfur availability in plants.[12][13][14]
Cysteine Biosynthesis Pathway
The following diagram illustrates the central role of O-Acetyl-L-serine in the cysteine biosynthesis pathway in plants and bacteria.
Caption: Cysteine biosynthesis pathway in plants and bacteria.
O-Acetylserine Signaling Pathway
In plants, the accumulation of O-acetylserine under sulfur-limiting conditions acts as a signal to upregulate genes involved in sulfur uptake and assimilation.
Caption: O-Acetylserine signaling in response to sulfur deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Thermo Scientific Chemicals this compound | Fisher Scientific [fishersci.ca]
- 6. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. J64933.03 [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. ncn.gov.pl [ncn.gov.pl]
- 13. Dissection of the signalling function of O-acetylserine in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 14. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
O-Acetyl-L-serine's Involvement in Sulfur Metabolism: A Technical Guide
Executive Summary: O-Acetyl-L-serine (OAS) is a pivotal, yet transient, intermediate in the sulfur assimilation pathway of bacteria, archaea, and plants.[1][2] It serves not only as the direct carbon-skeleton precursor for the biosynthesis of L-cysteine but also functions as a critical signaling molecule that orchestrates the regulation of genes involved in sulfur uptake and metabolism.[3][4][5] This guide provides an in-depth examination of the biochemical reactions, regulatory networks, and experimental methodologies related to OAS, targeting researchers and professionals in drug development.
The Core Pathway: Cysteine Biosynthesis
The synthesis of L-cysteine represents the primary point of incorporation of reduced inorganic sulfur into organic compounds.[6][7] This two-step process is highly conserved across bacteria and plants and hinges on the production and subsequent utilization of O-Acetyl-L-serine.[5][8]
Step 1: Synthesis of O-Acetyl-L-serine by Serine Acetyltransferase (SAT)
The pathway begins with the acetylation of L-serine, a reaction catalyzed by the enzyme Serine O-acetyltransferase (SAT), also known as Serine Transacetylase (EC 2.3.1.30).[9] This enzyme transfers the acetyl group from Acetyl-CoA to the hydroxyl group of L-serine, yielding O-Acetyl-L-serine and Coenzyme A (CoA).[9]
Reaction: L-serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA
Figure 1: Synthesis of O-Acetyl-L-serine (OAS).
Step 2: Cysteine Synthesis by O-Acetylserine Sulfhydrylase (OASS)
In the final, rate-limiting step, O-Acetylserine (thiol)-lyase (OAS-TL), also called O-Acetylserine Sulfhydrylase (OASS) or Cysteine Synthase (EC 2.5.1.47), catalyzes a β-replacement reaction.[10][11] The acetoxy group of OAS is replaced by a sulfide (B99878) ion (S²⁻) to produce L-cysteine and acetate.[10][12] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a critical hub for metabolic regulation.[13][14]
Reaction: O-Acetyl-L-serine + S²⁻ → L-cysteine + Acetate
The Regulatory Role of O-Acetyl-L-serine
OAS's role extends far beyond that of a simple metabolic intermediate. Its cellular concentration is a key indicator of the cell's sulfur status, triggering complex regulatory cascades at both the protein and transcriptional levels.
The Cysteine Synthase Complex (CSC): A Dynamic Regulatory Hub
SAT and OASS associate to form a bi-enzyme complex known as the Cysteine Synthase Complex (CSC).[5][15] The formation and dissociation of this complex are central to regulating cysteine biosynthesis.
-
Complex Formation: In the presence of sufficient sulfide, SAT and OASS form the CSC. Within the complex, OASS activity is significantly reduced, while SAT remains active but becomes less sensitive to feedback inhibition by cysteine.[5][6] This state favors the production of OAS.
-
Complex Dissociation: An accumulation of OAS, typically occurring under sulfur-limiting conditions when sulfide is scarce, promotes the dissociation of the CSC.[4][5][6] The release of free OASS monomers leads to a sharp increase in cysteine synthesis capacity, allowing the cell to efficiently utilize any available sulfide.[5]
Figure 2: Regulation of the Cysteine Synthase Complex.
OAS as a Signaling Molecule: Transcriptional Control
Under conditions of sulfur deprivation, the lack of sulfide for the OASS reaction leads to the accumulation of OAS.[3][16] This accumulation serves as a signal that induces the transcription of a suite of genes aimed at increasing sulfur uptake and assimilation.
-
In Bacteria: OAS, or its isomer N-acetylserine (NAS), acts as a co-inducer for the LysR-type transcriptional regulator, CysB.[5][17][18] The CysB-NAS complex then activates the transcription of the cys regulon, which includes genes for sulfate (B86663) transporters and the enzymes of the assimilation pathway.[15][17]
-
In Plants: OAS accumulation triggers the expression of a group of co-regulated genes known as the "OAS cluster".[3][19] This response is mediated by transcription factors such as SLIM1/EIL3 and leads to the upregulation of sulfate transporters (SULTRs) and key enzymes like ATP sulfurylase and APS reductase (APR).[3][4]
Figure 3: OAS signaling cascade in plants.
Quantitative Insights into OAS-Mediated Metabolism
The dynamics of sulfur metabolism are governed by enzyme kinetics and fluctuating metabolite pools. Understanding these quantitative parameters is essential for modeling metabolic flux and for drug development.
Table 1: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS)
| Organism | Substrate | Apparent K_m (μM) | Specific Activity | Reference |
| Methanosarcina thermophila | Sulfide | 500 ± 80 | 129 μmol/min/mg | [20][21] |
| Arabidopsis thaliana (isoforms A, B, C) | OAS | 310 - 690 | Not specified | [6] |
Note: The OASS from M. thermophila also exhibited positive cooperativity and substrate inhibition with O-acetyl-L-serine.[20][21]
Table 2: Conditions Leading to Cellular OAS Accumulation
| Organism/System | Condition | Observation | Reference |
| Arabidopsis thaliana | Sulfur deprivation | OAS accumulates, inducing "OAS cluster" genes. | [3] |
| Arabidopsis thaliana roots | Menadione (oxidative stress) treatment | OAS accumulation peaked at 6 hours. | [3] |
| Transgenic A. thaliana | Low-sulfur and high-nitrogen nutrition | Higher levels of OAS accumulation in siliques. | [16] |
| Cultured soybean cotyledons | Sulfur deficiency | Elevated levels of OAS accumulation. | [16] |
Experimental Methodologies
Investigating the role of OAS in sulfur metabolism requires specific biochemical and molecular biology techniques.
Spectrophotometric Assay for OASS Activity
A continuous spectrophotometric assay is commonly used to measure OASS activity. This method replaces the natural substrate, sulfide, with an analog that produces a chromophoric product.[13][14]
-
Principle: The assay utilizes 5-thio-2-nitrobenzoate (TNB) as a sulfide analog. OASS catalyzes the reaction between OAS and TNB. The consumption of TNB, which has a strong absorbance at 412 nm, is monitored over time.[13][14]
-
Protocol Outline:
-
Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add a known concentration of O-Acetyl-L-serine.
-
Add the purified OASS enzyme to the mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding TNB.
-
Immediately monitor the decrease in absorbance at 412 nm using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the extinction coefficient of TNB.
-
Figure 4: Workflow for the OASS spectrophotometric assay.
Quantification of Intracellular OAS by HPLC
Accurate measurement of the cellular OAS pool is crucial for studying its signaling function. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for this purpose.[6]
-
Principle: Cellular metabolites are extracted and separated based on their physicochemical properties (e.g., polarity) on an HPLC column. OAS is identified and quantified by comparing its retention time and peak area to that of a known standard. Derivatization is often employed to enhance detection.
-
Protocol Outline:
-
Sample Collection: Rapidly harvest and quench biological material (e.g., flash-freezing in liquid nitrogen) to halt metabolic activity.
-
Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Derivatization (optional but common): React the extracted metabolites with a fluorescent tagging agent (e.g., o-phthalaldehyde/mercaptoethanol for primary amines) to increase detection sensitivity.
-
HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of appropriate mobile phases.
-
Detection: Detect the eluting compounds using a fluorescence or UV-Vis detector.
-
Quantification: Identify the OAS peak based on the retention time of an OAS standard. Quantify the concentration by integrating the peak area and comparing it to a standard curve.
-
O-Acetylserine Sulfhydrylase as a Drug Target
The cysteine biosynthesis pathway is essential for the survival and virulence of many pathogenic bacteria and protozoa, but it is absent in mammals.[22][23] This makes the enzymes of the pathway, particularly OASS, attractive targets for the development of novel antimicrobial agents.[12][22]
-
Rationale: Inhibiting OASS depletes the pathogen's supply of cysteine, a crucial amino acid for protein synthesis and for producing antioxidants (like glutathione (B108866) or trypanothione) needed to counteract host oxidative defenses.[22] Deletion of genes in the cysteine operon has been shown to decrease antibiotic resistance in Salmonella typhimurium.[24]
-
Inhibitor Design Strategies:
-
Active Site Inhibition: Development of small molecules that bind to the active site and block substrate access.
-
Mimicking Nature: A successful strategy involves designing peptide-based inhibitors that mimic the C-terminal pentapeptide of the SAT protein.[24][25] This region of SAT naturally inserts into the OASS active site to inhibit its activity during the formation of the cysteine synthase complex, providing a natural pharmacophore for inhibitor design.[24][25]
-
Fragment-Based Drug Design: Scaffold hopping and other ligand-based design approaches are being used to identify novel, non-natural chemical fragments that can be developed into potent OASS inhibitors.[12][23]
-
Conclusion
O-Acetyl-L-serine is a linchpin in sulfur metabolism. It is the committed precursor for cysteine synthesis and the central signaling molecule that communicates the sulfur status of the cell to the transcriptional machinery. The dynamic interplay between OAS, sulfide, and the enzymes SAT and OASS allows organisms to maintain cysteine homeostasis under varying environmental conditions. The essentiality of this pathway in many pathogens, coupled with its absence in humans, firmly establishes OASS as a promising target for the development of next-generation antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 10. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the addition half of the O-acetylserine sulfhydrylase-A reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mechanism of O-acetylserine sulfhydrylase fromSalmonella typhimurium LT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sulfur metabolism in bacteria [normalesup.org]
- 19. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. O-Acetylserine sulfhydrylase from Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Based Design of Inhibitors of the Crucial Cysteine Biosynthetic Pathway Enzyme O-Acetyl Serine Sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Inner Workings of O-acetylserine (thiol)-lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-acetylserine (thiol)-lyase (OAS-TL), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway, catalyzing the final step in the biosynthesis of L-cysteine in bacteria, plants, and fungi. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the conversion of O-acetyl-L-serine (OAS) and sulfide (B99878) into L-cysteine and acetate. Beyond its fundamental role in providing the building block for proteins and numerous sulfur-containing metabolites, OAS-TL is a key regulatory hub in sulfur metabolism, primarily through its interaction with serine acetyltransferase (SAT) to form the cysteine synthase complex (CSC). This complex dynamically responds to the cellular sulfur status, modulating the production of OAS and, consequently, L-cysteine. Understanding the intricate mechanism of action of OAS-TL is paramount for developing novel antimicrobial agents, herbicides, and for biotechnological applications aimed at enhancing cysteine production. This technical guide provides an in-depth exploration of the core mechanism of OAS-TL, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction
Cysteine is a semi-essential amino acid with a central role in cellular metabolism, protein structure, and redox homeostasis[1]. The de novo biosynthesis of cysteine in many organisms is a two-step process. First, serine is acetylated by serine acetyltransferase (SAT) to form O-acetylserine (OAS). Subsequently, O-acetylserine (thiol)-lyase (OAS-TL) catalyzes a β-replacement reaction, substituting the acetyl group of OAS with a sulfide group to yield L-cysteine[2][3]. OAS-TL is a member of the fold-type II family of PLP-dependent enzymes and typically exists as a homodimer[3][4][5]. Its activity is intricately regulated, most notably through its association with SAT to form the cysteine synthase complex (CSC), which acts as a sensor of the cellular sulfur status[1][5][6]. This guide delves into the catalytic mechanism of OAS-TL, its kinetic properties, and the regulatory dynamics of the CSC.
The Catalytic Mechanism of O-acetylserine (thiol)-lyase
OAS-TL employs a Ping Pong Bi-Bi kinetic mechanism, a characteristic feature of many PLP-dependent enzymes involved in amino acid metabolism[3][4][7]. The catalytic cycle involves the formation of a covalent intermediate, the α-aminoacrylate, which is central to the β-replacement reaction[2][3][4].
The reaction can be dissected into two half-reactions:
First Half-Reaction: Elimination of Acetate
-
Formation of the External Aldimine: The catalytic cycle begins with the binding of the first substrate, O-acetyl-L-serine (OAS), to the active site. The α-amino group of OAS displaces the ε-amino group of the catalytic lysine (B10760008) residue (which forms an internal aldimine or Schiff base with the PLP cofactor), generating an external aldimine[8][9].
-
α-Proton Abstraction: A basic residue in the active site, often the ε-amino group of the displaced lysine, abstracts the α-proton from OAS. The PLP cofactor acts as an electron sink, stabilizing the resulting negative charge through its conjugated π-system, leading to the formation of a quinonoid intermediate[8].
-
β-Elimination of Acetate: The β-acetoxy group is then eliminated, resulting in the formation of a stable α-aminoacrylate intermediate still covalently bound to the PLP cofactor[2][3][4]. Acetate is released as the first product.
Second Half-Reaction: Addition of Sulfide
-
Nucleophilic Attack by Sulfide: The second substrate, sulfide (HS⁻), enters the active site and performs a nucleophilic attack on the β-carbon of the α-aminoacrylate intermediate[2].
-
Reprotonation and Product Release: The α-carbon is subsequently reprotonated by the catalytic lysine residue. This is followed by a transaldimination reaction where the ε-amino group of the lysine residue attacks the Schiff base, reforming the internal aldimine and releasing the final product, L-cysteine[7].
This intricate mechanism allows for the efficient and specific synthesis of L-cysteine.
Quantitative Analysis of OAS-TL Activity
The kinetic parameters of OAS-TL can vary depending on the organism, the specific isoform, and the experimental conditions. The following tables summarize key quantitative data reported in the literature.
| Enzyme Source | Isoform | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference |
| Arabidopsis thaliana | Cytosolic (OAS-TL A) | Sulfide | 5.6 ± 0.6 | 900 µmol min⁻¹ mg⁻¹ | [9][10] |
| O-acetylserine | 690 | [9][10] | |||
| Arabidopsis thaliana | Plastidial (OAS-TL B) | Sulfide | 3.0 | 550 µmol min⁻¹ mg⁻¹ | [9][10] |
| O-acetylserine | 310 | [9][10] | |||
| Arabidopsis thaliana | Mitochondrial (OAS-TL C) | Sulfide | 4.6 | 550 µmol min⁻¹ mg⁻¹ | [9][10] |
| O-acetylserine | 440 | [9][10] | |||
| Aeropyrum pernix K1 | - | O-acetyl-L-serine | 28,000 | 202 s⁻¹ (rate constant) | [6][11][12] |
| Sulfide | < 200 | [6][11][12] | |||
| Salmonella typhimurium | - | O-acetyl-L-serine | 1,600 | - | [2] |
| Spinach | Cytosolic (Cysteine Synthase A) | Sulfide | 20-30 (Phase 1) | - | [13] |
| 600 (Phase 2) | [13] | ||||
| Spinach | Chloroplastic (Cysteine Synthase B) | Sulfide | 20-30 (Phase 1) | - | [13] |
| 200 (Phase 2) | [13] |
Table 1: Kinetic Parameters of O-acetylserine (thiol)-lyase for its Substrates.
| Inhibitor | Enzyme Source | Inhibition Type | K_ic_ (mM) | K_iu_ (mM) | Reference |
| S-benzyl-L-cysteine (SBC) | Arabidopsis thaliana (heterologously expressed in E. coli) | Non-competitive | 4.29 | 5.12 | [2] |
Table 2: Inhibition Kinetics of O-acetylserine (thiol)-lyase.
Experimental Protocols
Expression and Purification of Recombinant OAS-TL
This protocol is adapted for the expression of Arabidopsis thaliana OAS-TL isoforms in E. coli.
-
Cloning: The cDNAs encoding the mature OAS-TL isoforms are cloned into an expression vector (e.g., pET vector system) without any fusion tags to obtain the native protein.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT), and lysed by sonication or using a French press.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble OAS-TL is then subjected to a series of chromatography steps, which may include:
-
Ammonium sulfate (B86663) fractionation.
-
Anion exchange chromatography (e.g., Q-Sepharose).
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
-
Size-exclusion chromatography (e.g., Superdex 200).
-
-
Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
Enzyme Kinetics Assay (Spectrophotometric Method)
This method, adapted from Gaitonde (1967), measures the formation of cysteine using an acid-ninhydrin reagent[14].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM HEPES-NaOH, pH 7.5
-
2.5 mM Dithiothreitol (DTT)
-
5 mM Sodium Sulfide (Na₂S)
-
Varying concentrations of O-acetylserine (OAS) to determine its K_m_.
-
A fixed, saturating concentration of OAS (e.g., 10 mM) when varying sulfide concentrations to determine its K_m_.
-
-
Enzyme Addition: The reaction is initiated by the addition of a small amount of purified OAS-TL enzyme.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 25°C or 30°C) for a defined period (e.g., 5-10 minutes) during which the reaction is linear.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of 20% (w/v) trichloroacetic acid (TCA).
-
Cysteine Quantification:
-
An aliquot of the reaction mixture is mixed with an acid-ninhydrin reagent (1.25% ninhydrin (B49086) in a mixture of concentrated HCl and glacial acetic acid).
-
The mixture is heated at 100°C for 10 minutes.
-
After cooling, the absorbance is measured at 560 nm.
-
-
Data Analysis: The initial reaction velocities are calculated from a standard curve of L-cysteine and plotted against the substrate concentration. The kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation.
Enzyme Kinetics Assay (HPLC-Based Method)
This highly sensitive method allows for the accurate determination of cysteine at low concentrations[10].
-
Reaction: The enzyme reaction is carried out as described in the spectrophotometric method.
-
Derivatization: After stopping the reaction with TCA, an aliquot of the supernatant is taken for derivatization.
-
Thiols in the sample are reduced with DTT.
-
The reduced thiols are then derivatized with a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).
-
-
HPLC Analysis:
-
The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
The fluorescent cysteine derivative is separated by a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with a modifying acid like trifluoroacetic acid).
-
The derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
-
Quantification and Analysis: The amount of cysteine produced is quantified by comparing the peak area to a standard curve of derivatized L-cysteine. Kinetic parameters are then calculated as described for the spectrophotometric method.
Isothermal Titration Calorimetry (ITC) for CSC Interaction
ITC directly measures the heat changes associated with the binding of OAS-TL to SAT, providing thermodynamic parameters of the interaction[5][15][16][17][18].
-
Sample Preparation:
-
Purified SAT and OAS-TL are extensively dialyzed against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT.
-
The concentrations of both proteins are accurately determined. Typically, the protein in the cell is at a lower concentration (e.g., 10-20 µM) than the protein in the syringe (e.g., 100-200 µM).
-
-
ITC Experiment:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the SAT solution, and the injection syringe is filled with the OAS-TL solution.
-
A series of small, precisely measured injections of OAS-TL are made into the SAT solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of the two proteins) is fitted to a suitable binding model (e.g., a one-site or sequential binding model) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing the Mechanism and Regulation
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving OAS-TL.
Caption: The two-step enzymatic pathway for L-cysteine biosynthesis.
Caption: The Ping-Pong Bi-Bi kinetic mechanism of OAS-TL.
Caption: The regulatory cycle of the Cysteine Synthase Complex (CSC).
Conclusion
O-acetylserine (thiol)-lyase stands as a fascinating and crucial enzyme, not only for its role in synthesizing a fundamental amino acid but also for its intricate involvement in the regulation of sulfur metabolism. The detailed understanding of its ping-pong kinetic mechanism, the structure of its active site, and the dynamic interplay within the cysteine synthase complex provides a solid foundation for further research and application. For drug development professionals, the active site and the protein-protein interaction interface of the CSC represent promising targets for the design of novel inhibitors. For biotechnologists, manipulating the expression and regulation of OAS-TL and SAT holds the potential to enhance the production of cysteine and other valuable sulfur-containing compounds in various organisms. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of this vital enzyme.
References
- 1. Mitochondrial Cysteine Synthase Complex Regulates O-Acetylserine Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between serine acetyltransferase and O-acetylserine (thiol) lyase in higher plants--structural and kinetic properties of the free and bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of the cysteine synthase protein complex from plants: structural, biochemical and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of the regulatory role of cysteine synthase complex in Arabidopsis thaliana - heiDOK [archiv.ub.uni-heidelberg.de]
- 8. academic.oup.com [academic.oup.com]
- 9. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cafnrfaculty.missouri.edu [cafnrfaculty.missouri.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
The Crucial Role of O-acetyl-L-serine in the Transcriptional Regulation of the Cysteine Regulon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cysteine regulon is a sophisticated genetic network in bacteria, such as Escherichia coli and Salmonella typhimurium, that governs the assimilation of inorganic sulfate (B86663) and the biosynthesis of L-cysteine. This amino acid is vital for protein structure and the synthesis of essential biomolecules. The expression of the cys genes is tightly controlled in response to sulfur availability. A key signaling molecule in this regulatory cascade is O-acetyl-L-serine (OAS), a metabolic intermediate in the cysteine biosynthetic pathway. This technical guide provides an in-depth examination of the molecular mechanisms by which OAS, and its isomer N-acetyl-L-serine (NAS), regulate the cysteine regulon through the master transcriptional activator, CysB.
Core Regulatory Mechanism: The CysB-OAS/NAS Signaling Axis
The regulation of the cysteine regulon is primarily orchestrated by the LysR-type transcriptional regulator (LTTR), CysB.[1][2][3] Under conditions of sulfur limitation, the intracellular concentration of OAS increases. OAS can spontaneously isomerize to N-acetyl-L-serine (NAS), which is considered the true physiological inducer of the cysteine regulon.[4][5][6]
The binding of NAS to the CysB protein induces a conformational change that activates CysB.[7][8] This activated CysB-NAS complex then binds to specific DNA sequences in the promoter regions of the cys operons, just upstream of the -35 region.[5] This binding event facilitates the recruitment of RNA polymerase, leading to the transcriptional activation of the cys genes.[1][3][5] Consequently, the enzymes required for sulfate transport and reduction, and ultimately cysteine synthesis, are produced.
Conversely, when sulfur sources like sulfide (B99878) or thiosulfate (B1220275) are abundant, they act as anti-inducers.[5][9] These molecules inhibit the binding of the CysB-NAS complex to the cys promoters, thereby repressing the transcription of the regulon.[5][9] CysB also autoregulates its own expression by binding to its own promoter and repressing transcription, a repression that is relieved in the presence of NAS.[3][5]
Signaling Pathway of Cysteine Regulon Activation
The following diagram illustrates the signaling cascade that governs the expression of the cysteine regulon in response to sulfur availability.
Caption: Signaling pathway for the activation of the cysteine regulon.
Quantitative Data on Cysteine Regulon Regulation
The following tables summarize key quantitative data related to the induction of the cysteine regulon.
Table 1: Effects of Inducers on CysB-regulated Enzyme Activity in S. typhimurium
| Growth Condition | Inducer | O-acetylserine (thiol)-lyase Activity (units/mg protein) | NADPH-cytochrome c reductase Activity (units/mg protein) |
| Sulfide | None | 0.05 | 0.01 |
| Sulfide | O-acetyl-L-serine | 0.06 | 0.07 |
| L-cystine | None | 0.03 | 0.01 |
| L-cystine | O-acetyl-L-serine | 0.03 | 0.01 |
| Glutathione | None | 2.41 | 0.27 |
Data adapted from a study on wild-type S. typhimurium LT2, showing that in the presence of sufficient sulfur sources (sulfide, L-cystine), the inducer O-acetyl-L-serine has minimal effect. In contrast, under sulfur-limiting conditions (glutathione), there is a significant increase in enzyme activity, indicating derepression of the regulon.[10]
Table 2: In Vivo Induction of the Cysteine Regulon by OAS and NAS
| Strain | Sulfur Source | Inducer | Fold Induction of cysK |
| Wild-type | Djenkolic acid | None | 1 |
| Wild-type | Djenkolic acid | O-acetyl-L-serine | 7.8 |
| Wild-type | Djenkolic acid | N-acetyl-L-serine | 11.2 |
This table illustrates the relative potency of OAS and NAS as inducers of the cysK gene, a component of the cysteine regulon, under sulfur-limiting conditions in S. typhimurium.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments used to elucidate the regulation of the cysteine regulon.
Electrophoretic Mobility Shift Assay (EMSA) for CysB-DNA Binding
This assay is used to detect the binding of the CysB protein to the promoter regions of cys genes and to assess the influence of the inducer, NAS.
Methodology:
-
Probe Preparation: A DNA fragment corresponding to the cys promoter of interest is radiolabeled (e.g., with ³²P) or fluorescently labeled.
-
Binding Reaction: The labeled DNA probe is incubated with purified CysB protein in a binding buffer. For experiments testing the effect of the inducer, varying concentrations of N-acetyl-L-serine are included in the incubation mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged (for fluorescent labeling). A "shift" in the migration of the labeled DNA probe, indicating the formation of a protein-DNA complex, is observed.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Transcription Assay
This assay directly assesses the ability of CysB and NAS to activate transcription from a cys promoter.
Methodology:
-
Template Preparation: A linear DNA template containing the cys promoter and a downstream reporter gene is prepared.
-
Reaction Mixture: The DNA template is incubated with purified RNA polymerase, CysB protein, and ribonucleotides (including a labeled one, e.g., [α-³²P]UTP). Reactions are set up with and without the addition of N-acetyl-L-serine.
-
Transcription: The reaction is allowed to proceed at 37°C.
-
Analysis: The RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film. The presence of a transcript of the expected size indicates successful transcription initiation.
Caption: Workflow for In Vitro Transcription Assay.
Fluorescence Spectroscopy for Ligand Binding
This technique can be used to provide direct evidence of N-acetyl-L-serine binding to the CysB protein.
Methodology:
-
Protein Preparation: Purified CysB apoprotein (without any bound ligand) is prepared.
-
Titration: The intrinsic tryptophan fluorescence of the CysB protein is monitored as increasing concentrations of N-acetyl-L-serine (or O-acetyl-L-serine as a control) are added.
-
Measurement: The fluorescence emission spectrum is recorded after each addition of the ligand.
-
Analysis: A change in the fluorescence intensity or a shift in the emission maximum upon ligand addition indicates a conformational change in the protein due to binding. This data can be used to calculate the binding affinity. Studies have shown that N-acetylserine binds to CysB, while O-acetylserine does not elicit a significant change in fluorescence, supporting the role of NAS as the direct inducer.[6]
Cysteine Quantification Assay
Several methods are available to quantify the intracellular concentration of cysteine, the end-product of the pathway.
Methodology (Example using a fluorometric assay):
-
Sample Preparation: Bacterial cells are cultured under different sulfur conditions (e.g., sulfur-rich vs. sulfur-limited) and with or without the addition of OAS or NAS. Cell lysates are then prepared.
-
Assay Principle: The assay is based on the cleavage of the thiol group of reduced cysteine, which produces a fluorophore. The resulting fluorescence is directly proportional to the amount of cysteine in the sample.
-
Reaction: The cell lysate is incubated with the assay buffer and a specific probe that reacts with the thiol group of cysteine.
-
Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm).
-
Quantification: The cysteine concentration is determined by comparing the fluorescence of the sample to a standard curve generated with known concentrations of cysteine.
Conclusion and Implications for Drug Development
The regulation of the cysteine regulon by O-acetyl-L-serine (via its isomer N-acetyl-L-serine) is a classic example of metabolic feedback and feedforward control. The accumulation of a metabolic intermediate, OAS, under conditions of sulfur starvation signals the need for the upregulation of the entire cysteine biosynthetic pathway. This intricate mechanism, centered around the CysB transcriptional activator, ensures that the bacterial cell can efficiently adapt to changes in sulfur availability.
For drug development professionals, the cysteine biosynthetic pathway and its regulation represent a potential target for novel antimicrobial agents. As cysteine is essential for bacterial survival, inhibitors of CysB activation or its interaction with DNA could effectively block sulfur assimilation and, consequently, bacterial growth. A thorough understanding of the molecular interactions between CysB, NAS, and the cys promoters is therefore critical for the rational design of such inhibitors. The experimental protocols outlined in this guide provide a foundation for screening and characterizing compounds that target this vital regulatory system.
References
- 1. imrpress.com [imrpress.com]
- 2. CysB in the Multiverse of Functions: Regulatory Roles in Cysteine Biosynthesis and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The molecular basis for positive regulation of cys promoters in Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
O-Acetyl-L-serine Hydrochloride: A Superior Cysteine Source for Enhanced Cell Culture Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production and cell-based research, maintaining optimal cell culture conditions is paramount for achieving high cell viability, robust growth, and maximal protein yields. Cysteine, a semi-essential amino acid, plays a critical role in protein synthesis, structure, and cellular redox balance. However, its direct supplementation in cell culture media is fraught with challenges, primarily due to its poor solubility and rapid oxidation to cystine, which can precipitate and become unavailable to the cells. O-Acetyl-L-serine hydrochloride (OAS-HCl) emerges as a highly effective and stable precursor for intracellular cysteine synthesis, offering a reliable solution to overcome the limitations of direct cysteine or cystine supplementation. This document provides detailed application notes and protocols for the utilization of OAS-HCl in mammalian cell culture media, with a particular focus on Chinese Hamster Ovary (CHO) cells, a workhorse in the production of monoclonal antibodies and other therapeutic proteins.
Principle of Application
O-Acetyl-L-serine serves as an immediate precursor in the biosynthesis of cysteine.[1][2][3] While the direct pathway of cysteine synthesis from O-Acetyl-L-serine and sulfide (B99878) is well-established in bacteria and plants, mammalian cells primarily synthesize cysteine from methionine via the transsulfuration pathway.[1] However, evidence suggests that mammalian cells can utilize exogenous O-Acetyl-L-serine to synthesize cysteine, likely through the action of enzymes with O-acetylserine sulfhydrylase activity. By providing a stable and soluble source that is readily transported into the cell, OAS-HCl ensures a sustained intracellular supply of cysteine, thereby supporting critical cellular functions.
Advantages of Using this compound
-
Enhanced Stability and Solubility: Unlike cysteine, which readily oxidizes, OAS-HCl is a stable compound in solution, preventing the formation of insoluble cystine precipitates in culture media.[4] This ensures consistent availability of a cysteine source throughout the culture duration.
-
Improved Cysteine Bioavailability: By delivering a precursor that is converted to cysteine intracellularly, OAS-HCl bypasses the challenges associated with the transport and reduction of cystine, leading to more efficient cysteine utilization.
-
Reduced Oxidative Stress: High concentrations of cysteine in culture media can lead to oxidative stress, negatively impacting cell growth and viability.[5] OAS-HCl provides a controlled intracellular release of cysteine, potentially mitigating this cytotoxic effect.
-
Potential for Increased Productivity: A consistent and readily available supply of cysteine is crucial for the synthesis of disulfide bond-containing proteins like monoclonal antibodies. Supplementation with a stable cysteine precursor like OAS-HCl has the potential to enhance the yield and quality of recombinant proteins.
Data Presentation
While direct quantitative data for this compound in CHO cell culture is emerging, the following table summarizes the typical challenges with cysteine/cystine and the expected improvements with OAS-HCl supplementation based on studies of alternative cysteine delivery methods.[4][6]
| Parameter | Standard Cysteine/Cystine Supplementation | This compound Supplementation (Expected Outcome) |
| Solubility in Media | Low (Cystine) | High |
| Stability in Media | Prone to oxidation and precipitation | Stable |
| Bioavailability | Limited by solubility and transport | High, intracellular conversion |
| Impact on Cell Growth | Potential for inhibition at high concentrations due to oxidative stress[5] | Improved growth and viability due to reduced oxidative stress |
| Recombinant Protein Titer | Can be limiting due to poor availability | Potential for increased titer due to sustained cysteine supply |
| Product Quality | May be compromised by cysteine limitation | Potential for improved product quality and consistency |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Cell culture grade water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in cell culture grade water or buffer to a final concentration of 100 mM. This compound is soluble in water.[9]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The solution is stable for extended periods when frozen.[10]
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol provides a general guideline for supplementing basal or fed-batch media with OAS-HCl. The optimal concentration should be determined empirically for each cell line and process.
Materials:
-
Mammalian cell line (e.g., CHO-K1, CHO-S, DG44)
-
Basal cell culture medium (chemically defined and serum-free recommended)
-
Fed-batch supplements (if applicable)
-
Prepared sterile 100 mM this compound stock solution
-
Culture vessels (e.g., shake flasks, bioreactors)
Procedure:
-
Basal Medium Supplementation (for batch or initial fed-batch culture):
-
Thaw an aliquot of the 100 mM OAS-HCl stock solution.
-
Add the stock solution to the basal medium to achieve the desired final concentration. A typical starting range to evaluate is 1-5 mM.
-
For example, to prepare 100 mL of medium with a final OAS-HCl concentration of 2 mM, add 2 mL of the 100 mM stock solution to 98 mL of basal medium.
-
Warm the supplemented medium to the appropriate culture temperature before use.
-
-
Fed-Batch Supplementation:
-
OAS-HCl can be included as a component of the feed medium.
-
Calculate the amount of OAS-HCl stock solution to add to the feed medium based on the desired final concentration in the bioreactor and the feeding strategy.
-
Alternatively, a separate, concentrated feed of OAS-HCl can be prepared and added to the culture vessel according to the feeding schedule.
-
-
Cell Culture Maintenance:
-
Seed the cells at the desired density in the OAS-HCl-supplemented medium.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5-8% CO2, appropriate agitation).
-
Monitor cell growth, viability, and productivity throughout the culture period.
-
Control Groups:
-
A negative control group with no cysteine/cystine or OAS-HCl supplementation (if the basal medium allows for it, to demonstrate cysteine dependence).
-
A positive control group with the standard concentration of cysteine or cystine used in the laboratory's established protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular conversion of O-Acetyl-L-serine to L-Cysteine.
Caption: Experimental workflow for evaluating OAS-HCl in CHO cell culture.
Conclusion
This compound presents a promising alternative to conventional cysteine and cystine supplementation in mammalian cell culture. Its superior stability and solubility address key challenges in media formulation and can lead to more consistent and efficient intracellular cysteine delivery. The provided protocols offer a starting point for researchers to explore the benefits of OAS-HCl in their specific cell lines and bioprocesses. Empirical optimization of OAS-HCl concentration is recommended to achieve the full potential of this valuable cell culture supplement for enhancing cell performance and recombinant protein production.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 4. ambic.org [ambic.org]
- 5. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 7. This compound CAS#: 66638-22-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
O-Acetyl-L-serine Hydrochloride: A Key Substrate for Cysteine Synthase in Research and Drug Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – O-Acetyl-L-serine (OAS) hydrochloride stands as a pivotal substrate for cysteine synthase (also known as O-acetylserine (thiol) lyase), an enzyme central to the biosynthesis of cysteine in bacteria, plants, and other organisms.[1][2][3] Its role in this fundamental pathway makes it an indispensable tool for researchers in biochemistry, microbiology, and plant science, as well as for professionals in drug development targeting microbial pathogens. These application notes provide detailed protocols and quantitative data for the utilization of O-Acetyl-L-serine hydrochloride in the study of cysteine synthase.
This compound is a commercially available, stable salt of OAS, which serves as the immediate precursor to cysteine.[4][5] The enzymatic reaction catalyzed by cysteine synthase involves the condensation of OAS with sulfide (B99878) to produce L-cysteine and acetate.[6][7] Understanding the kinetics and regulation of this enzyme is crucial, as cysteine is a key building block for proteins and a precursor for various essential sulfur-containing compounds.
Data Presentation: Kinetic Parameters of Cysteine Synthase
The following table summarizes the kinetic constants of cysteine synthase from various organisms using O-Acetyl-L-serine as a substrate. This data is essential for designing enzyme assays and for comparative studies of enzyme function.
| Organism/Isoform | Km for O-Acetyl-L-serine (mM) | Km for Sulfide (µM) | Specific Activity (µmol/min/mg) or Vmax (µM/min) | Reference |
| Methanosarcina thermophila | 33 ± 12 (Kh) | 500 ± 80 | 129 | [6] |
| Spinach (Cysteine Synthase A, cytosolic) | - | 20-30 (km1) | - | [1] |
| Spinach (Cysteine Synthase B, chloroplastic) | - | 20-30 (km1) | - | [1] |
| Spinach (Cyanoalanine Synthase, mitochondrial) | 20 (optimum concentration) | 20-30 (km1) | - | [1] |
| Leishmania infantum (LiCS) | 3.5 | - | 97 (Vmax) | [8] |
| Trypanosoma theileri (TthCS) | 2.4 | - | 50 (Vmax) | [8] |
| Trypanosoma cruzi (TcCS) | 3.1 | - | 43 (Vmax) | [8] |
Note: Kh refers to the Hill coefficient, indicating cooperativity. Some studies report biphasic kinetics for sulfide, with two apparent Km values (km1 and km2).
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biochemical context and experimental procedures, the following diagrams illustrate the cysteine biosynthesis pathway and a typical workflow for a cysteine synthase assay.
Caption: The Cysteine Biosynthesis Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. O-Acetyl-L-serine 66638-22-0 [sigmaaldrich.com]
- 4. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-acetylserine Sulfhydrylase (OASS) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in the biosynthesis of L-cysteine. This crucial reaction involves the conversion of O-acetyl-L-serine (OAS) and a sulfide (B99878) donor into L-cysteine and acetate.[1][2][3][4] As a key enzyme in sulfur metabolism, OASS is a potential target for the development of novel antimicrobial agents and herbicides. Accurate and reproducible methods for measuring OASS activity are therefore essential for basic research and drug discovery.
This document provides a detailed protocol for a continuous spectrophotometric assay of OASS activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The principle of this assay is based on the reaction of the sulfhydryl group of the product, L-cysteine, with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm.[5][6][7] The rate of TNB²⁻ formation is directly proportional to the OASS activity.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by OASS is a key step in the cysteine biosynthesis pathway. The overall workflow for the OASS assay is depicted below.
References
Application of O-Acetyl-L-serine in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine (OAS) is a pivotal intermediate in the biosynthesis of cysteine in bacteria, plants, and other organisms.[1][2][3] It is formed from the acetylation of L-serine by the enzyme serine acetyltransferase (SAT) and is subsequently converted to cysteine by O-acetylserine sulfhydrylase (OASS), which incorporates sulfide.[2][3][4] Beyond its role as a metabolic precursor, OAS also functions as a signaling molecule, particularly in plants, where it regulates genes involved in sulfur uptake and assimilation in response to sulfur availability.[5][6][7]
The unique position of OAS at the intersection of carbon, nitrogen, and sulfur metabolism makes it a valuable tool for metabolic labeling studies. By supplying cells or organisms with isotopically labeled OAS, researchers can trace the flux through the cysteine biosynthetic pathway and monitor the incorporation of cysteine into proteins and other sulfur-containing biomolecules. This approach provides insights into cellular metabolism, protein synthesis dynamics, and the regulation of sulfur assimilation pathways. These studies are critical in various fields, including drug development, by offering a deeper understanding of metabolic pathways that could be targeted in pathogens or dysfunctional cells.
Application Notes
O-Acetyl-L-serine is utilized in metabolic labeling studies to investigate several key biological processes:
-
Cysteine Biosynthesis Flux: By using isotopically labeled OAS (e.g., containing ¹³C or ¹⁵N), the rate of cysteine synthesis can be quantified. This is particularly useful for studying the regulation of sulfur metabolism under different physiological conditions or in response to specific stimuli.
-
Protein Synthesis and Turnover: The newly synthesized, labeled cysteine is incorporated into proteins. Quantitative proteomic techniques can then be employed to measure the turnover rates of specific proteins or the entire proteome.
-
Drug Discovery and Target Validation: The enzymes involved in OAS metabolism, such as SAT and OASS, are potential drug targets, especially in pathogenic bacteria where the cysteine biosynthesis pathway is essential and absent in mammals.[8] Metabolic labeling with OAS can be used to assess the in-vivo activity of these enzymes and the efficacy of potential inhibitors.
-
Substrate Specificity of Enzymes: OAS and its analogs are used as substrates in biochemical assays to characterize the activity and substrate specificity of enzymes like O-acetylserine (thiol) lyase.[9]
Key Experimental Protocols
Here, we provide detailed protocols for the application of O-Acetyl-L-serine in metabolic labeling studies, from cell culture to mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Mammalian Cells with O-Acetyl-L-serine
This protocol describes a general procedure for labeling proteins in cultured mammalian cells using O-Acetyl-L-serine. Optimization of OAS concentration and incubation time may be necessary for different cell lines and experimental goals.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
O-Acetyl-L-serine (or isotopically labeled variant, e.g., ¹³C₃,¹⁵N-O-Acetyl-L-serine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete culture medium.
-
Preparation of Labeling Medium: Prepare fresh complete medium supplemented with O-Acetyl-L-serine. A starting concentration range of 0.5 mM to 2 mM is recommended, but should be optimized.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the proteins of interest.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay.
-
The protein samples are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis
This protocol outlines the steps for preparing protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the label from OAS.
Materials:
-
Labeled protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Reduction and Alkylation:
-
Take a known amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile (B52724), followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in 0.1% formic acid in water to a final concentration suitable for LC-MS/MS analysis (e.g., 0.5-1 µg/µL).
-
The sample is now ready for injection into the LC-MS/MS system.
-
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Quantitative Proteomic Data from OAS Labeling
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Labeled Peptides |
| P02768 | ALB | 1.5 | 0.045 | 5 |
| P68871 | HBB | 2.1 | 0.021 | 3 |
| Q13748 | CS | 3.5 | 0.001 | 8 |
| ... | ... | ... | ... | ... |
This table represents hypothetical data to illustrate how results could be presented. "Fold Change" would be determined by comparing the abundance of labeled peptides in cells treated with labeled OAS versus a control group.
Visualizations
Cysteine Biosynthesis Pathway
The following diagram illustrates the central role of O-Acetyl-L-serine in the cysteine biosynthesis pathway.
Experimental Workflow for OAS Metabolic Labeling
This diagram outlines the general workflow for a metabolic labeling experiment using O-Acetyl-L-serine.
Logical Relationship of OAS as a Signaling Molecule
This diagram illustrates the regulatory role of O-Acetyl-L-serine in sulfur metabolism, particularly in plants.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell cultures - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Additional role of O-acetylserine as a sulfur status-independent regulator during plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 8. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Acetyl-L-serine Hydrochloride in In Vitro Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine (OAS) hydrochloride is a crucial substrate for in vitro enzyme kinetic studies, particularly in the investigation of cysteine biosynthesis. As a key intermediate, it serves as the direct precursor to the amino acid L-cysteine in a reaction catalyzed by the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase.[1][2] This pathway is essential in bacteria, plants, and fungi, making the enzymes involved attractive targets for the development of novel antimicrobial agents and herbicides. These application notes provide detailed protocols for utilizing O-Acetyl-L-serine hydrochloride to characterize the kinetic properties of OASS and to screen for potential inhibitors.
Cysteine Biosynthesis Pathway
The biosynthesis of L-cysteine from L-serine involves two key enzymatic steps. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine using acetyl-CoA to form O-acetyl-L-serine.[3] Subsequently, O-acetylserine sulfhydrylase (OASS) facilitates the reaction of OAS with sulfide (B99878) to produce L-cysteine and acetate.[4] These two enzymes, SAT and OASS, can associate to form a multi-enzyme complex called the cysteine synthase complex (CSC), which plays a regulatory role in the pathway.[5]
Figure 1: Cysteine Biosynthesis Pathway.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66638-22-0[2] |
| Molecular Formula | C₅H₉NO₄·HCl[2] |
| Molecular Weight | 183.59 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, ethanol (B145695), and DMSO.[6] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to a year.[6][7] |
Enzyme Kinetics of O-acetylserine Sulfhydrylase (OASS)
OASS catalyzes the final step in cysteine biosynthesis and follows a Ping-Pong Bi-Bi kinetic mechanism.[8] The kinetic parameters of OASS can vary significantly between different organisms.
| Organism | Isoform | Km (OAS) (µM) | Km (Sulfide) (µM) | kcat (s⁻¹) | Reference(s) |
| Neisseria gonorrhoeae | CysK | - | - | - | [9] |
| Staphylococcus aureus | CysK | - | - | - | [9] |
| Aeropyrum pernix K1 | OASS | 28,000 | <200 | 202 | [1][10] |
| Methanosarcina thermophila | OASS | - | 500 ± 80 | - | [5] |
| Unspecified Organism | Ch-OASTL | 838 ± 26 | 60 ± 2 | 72.83 (for OAS), 2.43 (for Na₂S) | [4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for OASS Activity using the Ninhydrin (B49086) Method
This protocol is adapted from the method described by Gaitonde (1967) and is used to quantify the L-cysteine produced.[11]
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
Dithiothreitol (DTT)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Purified O-acetylserine sulfhydrylase (OASS)
-
Acidic ninhydrin reagent (1.3% w/v ninhydrin in a 1:4 mixture of concentrated HCl and glacial acetic acid)
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
5 mM O-Acetyl-L-serine
-
3 mM Sodium sulfide
-
10 mM DTT
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
Make up to a final volume of 180 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 20 µL of purified OASS enzyme solution (final volume 200 µL). The amount of enzyme should be optimized to ensure linear reaction kinetics over the desired time course.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 26°C or 37°C) for a defined period (e.g., 10 minutes).[11]
-
Reaction Termination and Color Development:
-
Stop the reaction by taking 150 µL of the reaction mixture and adding it to 350 µL of the acidic ninhydrin reagent.
-
Heat the mixture at 100°C for 10 minutes to allow for color development.
-
Cool the samples on ice.
-
Add 700 µL of ethanol and mix well.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 550 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to determine the amount of product formed in the enzymatic reaction.
Protocol 2: Continuous Spectrophotometric Assay for OASS Activity using Ellman's Reagent (DTNB)
This protocol allows for the continuous monitoring of L-cysteine production through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) with an absorbance maximum at 412 nm.[12][13]
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[12]
-
Purified O-acetylserine sulfhydrylase (OASS)
Procedure:
-
Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare the reaction mixture with the following components:
-
Varying concentrations of O-Acetyl-L-serine (for Km determination)
-
A saturating concentration of Sodium sulfide
-
DTNB (final concentration of 0.2-0.5 mM)
-
Reaction Buffer
-
-
Enzyme Addition: Initiate the reaction by adding a small volume of purified OASS enzyme.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader. The molar extinction coefficient of TNB at pH 8.0 is 14,150 M⁻¹cm⁻¹.[14]
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the corresponding O-Acetyl-L-serine concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Figure 2: Experimental Workflow for OASS Kinetic Assay.
Data Analysis
The kinetic parameters Km and Vmax can be determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the concentration of the substrate (O-Acetyl-L-serine)
-
Km is the Michaelis constant
Alternatively, linearization methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be used for a graphical estimation of Km and Vmax.[15]
Troubleshooting
-
Substrate Inhibition: At high concentrations, O-Acetyl-L-serine can cause substrate inhibition in some OASS isoforms.[16] It is important to test a wide range of substrate concentrations to identify any potential inhibitory effects.
-
Sulfide Oxidation: Sodium sulfide solutions are prone to oxidation. It is recommended to prepare fresh solutions and to make them anaerobic for accurate Km determination for sulfide.[5]
-
Enzyme Purity: The purity of the OASS enzyme is critical for accurate kinetic measurements. Ensure that the enzyme preparation is free from contaminating proteases or other enzymes that might interfere with the assay.
Conclusion
This compound is an indispensable tool for the in vitro characterization of O-acetylserine sulfhydrylase and the broader cysteine biosynthesis pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust enzyme kinetic experiments, contributing to a deeper understanding of this fundamental metabolic pathway and facilitating the discovery of novel therapeutic and agricultural agents.
References
- 1. Characterization of a novel thermostable O-acetylserine sulfhydrylase from Aeropyrum pernix K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 16. Purification and Initial Kinetic Characterization of Different Forms of O-Acetylserine Sulfhydrylase from Seedlings of Two Species of Phaseolus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Acetyl-L-serine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine hydrochloride is a serine derivative that serves as a crucial intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2] It is widely utilized in biochemical research and pharmaceutical development.[3] Its applications extend to neuroscience research, where it is used in studies concerning neurotransmitter synthesis and regulation, and as a substrate for identifying and characterizing enzymes like O-acetyl-L-serine(thiol)lyase (OASTL) involved in cysteine biosynthesis.[3][4] In cell culture, it can be a component of media to support the growth of various cell lines.[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | References |
| Molecular Formula | C₅H₉NO₄·HCl | [3][5] |
| Molecular Weight | 183.59 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [3][] |
| Purity | ≥98% | [3][] |
| Melting Point | 163 °C | [][7] |
Solubility
The solubility of this compound can vary depending on the solvent and preparation conditions. The following table summarizes reported solubility data. It is recommended to use fresh, high-purity solvents, as moisture can affect solubility, particularly in DMSO.[1]
| Solvent | Reported Solubility | Notes |
| Water | 37 mg/mL (201.53 mM) | - |
| 50 mg/mL (339.84 mM) | May require sonication to fully dissolve.[8] | |
| DMSO | 6.25 mg/mL (42.48 mM) | Requires sonication and warming to 60°C.[8] |
| 37 mg/mL (201.53 mM) | Use of fresh, moisture-free DMSO is recommended.[1] | |
| Ethanol | 37 mg/mL (201.53 mM) | Soluble, resulting in an almost transparent solution.[7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 183.59 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 183.59 g/mol = 0.18359 g (or 183.59 mg)
-
-
Weigh the compound: Accurately weigh 183.59 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add solvent: Add 8-9 mL of nuclease-free water to the conical tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.
-
Adjust volume: Once fully dissolved, add nuclease-free water to reach a final volume of 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for cell culture applications.[8]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
Storage of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Duration | References |
| -20°C | Up to 1 year | [8] |
| -80°C | Up to 2 years | [8] |
Note: Always store aliquots in tightly sealed containers to prevent evaporation and contamination. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[8]
Visualizations
Signaling Pathway: Cysteine Biosynthesis
O-Acetyl-L-serine is a key intermediate in the synthesis of cysteine from serine. The pathway involves the acetylation of serine to form O-acetylserine, which then reacts with sulfide (B99878) to produce cysteine.
Caption: Simplified pathway of L-cysteine biosynthesis.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a sterile stock solution of this compound.
Caption: Experimental workflow for stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. O-Acetylserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound (CAS 66638-22-0) | Pharma Grade | Cysteine Synthesis Intermediate | Bulk Supplier | GMP Certified [sodiumdodecylsulfate.com]
- 5. scbt.com [scbt.com]
- 7. chemwhat.com [chemwhat.com]
- 8. medchemexpress.com [medchemexpress.com]
O-Acetyl-L-serine: A Key Regulator in Plant Physiology and a Tool for Research and Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – O-Acetyl-L-serine (OAS), a pivotal intermediate in the biosynthesis of cysteine, has emerged as a critical signaling molecule in plant physiology, orchestrating responses to nutrient availability and environmental stress. New application notes and detailed protocols now provide researchers, scientists, and drug development professionals with a comprehensive guide to harnessing OAS in their studies, offering insights into plant growth, stress tolerance, and crop improvement.
These new resources detail the intricate roles of OAS and provide standardized methods for its study, empowering researchers to explore its potential in developing more resilient and nutritious crops.
Application Notes
O-Acetyl-L-serine is a versatile tool in plant physiology research with applications spanning nutrient signaling, stress response, and metabolic engineering.
-
Stress Physiology: The role of OAS extends beyond sulfur metabolism. It has been implicated in plant responses to various abiotic and biotic stresses. For instance, OAS accumulation has been observed under conditions of oxidative stress.[4] Investigating the interplay between OAS and other stress-related signaling pathways, such as those involving reactive oxygen species (ROS) and phytohormones like jasmonic acid and abscisic acid, can provide a deeper understanding of plant stress tolerance mechanisms.[4][7]
-
Metabolic Engineering and Crop Improvement: Understanding the regulatory function of OAS opens avenues for improving the nutritional value and stress resilience of crops. Cysteine is a precursor for the synthesis of essential compounds like methionine, glutathione, and phytoalexins. By modulating the expression of genes involved in OAS synthesis and metabolism, it may be possible to enhance the production of these vital sulfur-containing compounds. For example, manipulating OAS levels has been shown to influence the composition of seed storage proteins in soybeans, suggesting a strategy for improving their nutritional quality.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of O-Acetyl-L-serine in plant physiology research, providing a clear comparison of its impact under different experimental conditions.
Table 1: O-Acetyl-L-serine Concentration in Response to Sulfur Starvation in Arabidopsis thaliana
| Condition | Tissue | OAS Concentration (nmol/g FW) | Fold Change | Reference |
| Sulfur-sufficient | Shoots | ~10 | - | Hirai et al., 2003 |
| Sulfur-deficient (48h) | Shoots | ~150 | ~15 | Hirai et al., 2003 |
| Sulfur-sufficient | Roots | ~5 | - | Hirai et al., 2003 |
| Sulfur-deficient (48h) | Roots | ~50 | ~10 | Hirai et al., 2003 |
Table 2: Gene Expression Changes in Response to Sulfur Deficiency and OAS Treatment in Arabidopsis thaliana
| Gene | Function | Fold Change (-S) | Fold Change (+OAS) | Reference |
| Sultr1;1 | High-affinity sulfate (B86663) transporter | >10 | >5 | Hirai et al., 2003 |
| Sultr1;2 | High-affinity sulfate transporter | >20 | >10 | Hirai et al., 2003 |
| APR1 | APS reductase | ~5 | ~3 | Hirai et al., 2003 |
| APR2 | APS reductase | >10 | >5 | Hirai et al., 2003 |
Experimental Protocols
Detailed methodologies for key experiments involving O-Acetyl-L-serine are provided below to ensure reproducibility and standardization.
Protocol 1: Quantification of O-Acetyl-L-serine in Plant Tissues by HPLC
This protocol outlines the extraction and quantification of OAS from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, leaves)
-
Liquid nitrogen
-
Extraction buffer: 0.1 N HCl
-
Internal standard (e.g., S-carboxymethyl-L-cysteine)
-
Chloroform
-
HPLC system with a fluorescence detector
-
Derivatization reagent: AccQ-Tag™ (Waters) or similar
-
OAS standard
Procedure:
-
Harvest and weigh 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add 1 mL of ice-cold 0.1 N HCl containing the internal standard to the powdered tissue.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and add an equal volume of chloroform.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Take the upper aqueous phase for derivatization.
-
Derivatize an aliquot of the extract with the chosen derivatization reagent according to the manufacturer's instructions.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
Quantify the OAS peak by comparing its area to that of the OAS standard curve, normalized to the internal standard.
Protocol 2: Analysis of OAS-Responsive Gene Expression by RT-qPCR
This protocol describes the analysis of gene expression changes in response to OAS treatment or sulfur starvation.
Materials:
-
Plant material (treated and control)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Harvest plant tissue, freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a commercial kit, including an on-column DNase I treatment step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Use appropriate reference genes for normalization (e.g., ACTIN2, UBIQUITIN10 for Arabidopsis).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: In Vitro Culture of Soybean Cotyledons for Studying OAS Effects
This protocol is adapted from studies investigating the effect of OAS on seed storage protein accumulation.[6][8]
Materials:
-
Immature soybean pods
-
Sterilization solution (e.g., 10% commercial bleach)
-
Sterile water
-
Gamborg's B5 medium with vitamins
-
Phytohormones (e.g., NAA, BA)
-
O-Acetyl-L-serine
-
Sterile petri dishes and filter paper
Procedure:
-
Surface-sterilize immature soybean pods.
-
Aseptically dissect the pods to remove the immature cotyledons.
-
Place the cotyledons on sterile filter paper bridges in petri dishes containing liquid B5 medium supplemented with sucrose and phytohormones.
-
Prepare media with different concentrations of OAS (e.g., 0, 1, 5, 10 mM).
-
Culture the cotyledons for a specified period (e.g., 7-14 days) under controlled light and temperature conditions.
-
After the culture period, harvest the cotyledons for analysis of protein content (e.g., SDS-PAGE) and gene expression (RT-qPCR).
Visualizing the World of O-Acetyl-L-serine
To better illustrate the complex roles and experimental investigation of OAS, the following diagrams have been generated.
References
- 1. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 2. Global expression profiling of sulfur-starved Arabidopsis by DNA macroarray reveals the role of O-acetyl-l-serine as a general regulator of gene expression in response to sulfur nutrition. | Semantic Scholar [semanticscholar.org]
- 3. Global expression profiling of sulfur-starved Arabidopsis by DNA macroarray reveals the role of O-acetyl-l-serine as a general regulator of gene expression in response to sulfur nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. O-acetylserine (thiol) lyase activity in Phragmites and Typha plants under cadmium and NaCl stress conditions and the involvement of ABA in the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cysteine synthase complex from plants. Mitochondrial serine acetyltransferase from Arabidopsis thaliana carries a bifunctional domain for catalysis and protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Acetyl-L-serine Hydrochloride in Microbial Fermentation for L-Cysteine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteine is a sulfur-containing amino acid of significant commercial value, widely used in the pharmaceutical, food, cosmetic, and agricultural industries.[1][2][3] Traditional production methods involving the hydrolysis of animal-derived keratin (B1170402) have raised environmental and safety concerns, leading to a growing preference for microbial fermentation as a sustainable and safe alternative.[3][4] In microorganisms such as Escherichia coli and Corynebacterium glutamicum, L-cysteine biosynthesis is a two-step process where O-Acetyl-L-serine (OAS) serves as the critical intermediate.[4][5] O-Acetyl-L-serine hydrochloride is the stable salt form of OAS, frequently used as a substrate for in vitro characterization of enzymes involved in cysteine biosynthesis.[6][7] This document provides detailed application notes on the role of the OAS pathway in microbial L-cysteine production, metabolic engineering strategies, and protocols for strain development and fermentation.
The Central Role of O-Acetyl-L-serine in Cysteine Biosynthesis
In bacteria and plants, the synthesis of L-cysteine originates from L-serine.[1][5] The pathway involves two key enzymatic reactions:
-
Acetylation of L-serine: The enzyme L-serine O-acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of the β-hydroxyl group of L-serine using acetyl-CoA. This reaction produces the activated intermediate, O-Acetyl-L-serine (OAS).[4][8]
-
Sulfhydrylation of OAS: The enzyme O-acetylserine (thiol)-lyase (OASS), also known as cysteine synthase and encoded by the cysK or cysM gene, incorporates a sulfide (B99878) ion into OAS to form L-cysteine, releasing acetate (B1210297).[4][5][9]
A primary mechanism for controlling the intracellular level of L-cysteine is the feedback inhibition of the SAT enzyme.[3][10] High concentrations of L-cysteine allosterically inhibit SAT activity, making this the rate-limiting step in the biosynthetic pathway and a key target for metabolic engineering.[4][11]
Caption: L-Cysteine biosynthesis pathway in bacteria.
Metabolic Engineering Strategies for L-Cysteine Overproduction
To achieve high-titer production of L-cysteine, several metabolic engineering strategies are employed, primarily focused on overcoming the native regulatory circuits and increasing the flux through the OAS pathway.
-
Deregulating Serine O-acetyltransferase (SAT): The most critical step is to eliminate the feedback inhibition of SAT by L-cysteine. This is achieved by introducing mutations in the cysE gene that desensitize the enzyme to L-cysteine.[3][8][12] For example, replacing the methionine at position 256 in E. coli SAT has been shown to reduce feedback inhibition.[4]
-
Enhancing Precursor Supply: Increasing the intracellular pool of L-serine, the direct precursor to OAS, is essential. This can be done by overexpressing genes in the L-serine biosynthesis pathway, such as serA (encoding D-3-phosphoglycerate dehydrogenase), serC, and serB.[1][13]
-
Optimizing Sulfur Source and Assimilation: The sulfur source can significantly impact production efficiency. Thiosulfate (B1220275) is often a more energy-efficient sulfur source than sulfate.[1][2] Enhancing the thiosulfate assimilation pathway can improve the availability of sulfide for cysteine synthesis.[1]
-
Preventing Cysteine Degradation: Microorganisms possess enzymes, known as cysteine desulfhydrases, that can degrade L-cysteine. Disrupting the genes encoding these enzymes (e.g., aecD in C. glutamicum) prevents the loss of the final product.[12]
-
Improving Cysteine Export: High intracellular concentrations of L-cysteine can be toxic to cells.[3] Overexpressing efflux pump proteins, such as YdeD from E. coli, facilitates the export of L-cysteine into the fermentation medium, thereby reducing cellular toxicity and increasing the final titer.[1][3]
Caption: Workflow for engineering microbial L-Cysteine production.
Quantitative Data on L-Cysteine Production
Metabolic engineering has led to significant improvements in L-cysteine production titers in various microorganisms. The table below summarizes representative data from published studies.
| Microorganism | Key Genetic Modifications | Fermentation Scale | Sulfur Source | Final L-Cysteine Titer (g/L) | Reference |
| Escherichia coli | Overexpression of feedback-insensitive cysE and exporter ydeD. | 5-L Bioreactor | Thiosulfate | 5.1 | [14] |
| Escherichia coli | Redirected glucose utilization, enhanced OAS synthesis, dynamic efflux channel. | 5-L Bioreactor | Not Specified | 20.21 | [13] |
| Corynebacterium glutamicum | Overexpression of feedback-insensitive cysE, cysK, and cysteine transporters; L-serine pathway engineering. | Shake Flask | Thiosulfate | 0.948 | [2] |
| Corynebacterium glutamicum | Overexpression of mutant cysE and serA; disruption of aecD and NCgl2463. | Shake Flask | Not Specified | 0.200 | [12] |
| Pantoea ananatis | Overexpression of feedback-insensitive SAT and efflux pump cefB. | Aerated Test Tubes | Thiosulfate | 2.3 | [4] |
Experimental Protocols
This protocol describes the creation of a feedback-resistant serine O-acetyltransferase (SAT) by site-directed mutagenesis and its expression in E. coli.
-
Template Plasmid Preparation: Isolate a plasmid containing the wild-type E. coli cysE gene.
-
Primer Design: Design primers for site-directed mutagenesis to introduce a desired mutation (e.g., M256I, replacing methionine with isoleucine) in the cysE gene.
-
Site-Directed Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and mutagenic primers.
-
Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into a competent E. coli host strain (e.g., DH5α for cloning or a production strain like W3110).
-
Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Strain Development: For enhanced production, co-transform the verified plasmid containing the mutant cysE with another plasmid overexpressing a cysteine exporter like ydeD.
This protocol outlines a general procedure for high-density fed-batch fermentation.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Transfer the overnight culture to 100 mL of seed medium in a 500 mL shake flask and incubate for 8-10 hours until the OD₆₀₀ reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare a 5-L bioreactor containing 3 L of initial batch fermentation medium. A typical medium contains glucose (20 g/L), (NH₄)₂SO₄ (5 g/L), KH₂PO₄ (3 g/L), MgSO₄·7H₂O (0.5 g/L), and trace elements.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (5-10% v/v).
-
Maintain fermentation conditions: Temperature at 37°C, pH controlled at 7.0 (using NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting agitation speed and aeration rate.
-
-
Fed-Batch Strategy:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), begin feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration.
-
Simultaneously, begin feeding a solution of the sulfur source, typically sodium thiosulfate (e.g., 200 g/L), at a controlled rate.[2]
-
-
Sampling and Analysis:
-
Collect samples periodically to measure cell density (OD₆₀₀), glucose concentration, and L-cysteine concentration in the supernatant.
-
L-cysteine in the fermentation broth is typically quantified using High-Performance Liquid Chromatography (HPLC) after derivatization.
-
Sample Preparation:
-
Centrifuge the fermentation sample (e.g., 10,000 x g for 10 min) to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization (Pre-column):
-
Mix the filtered supernatant with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent adduct.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, e.g., Solvent A (sodium acetate buffer) and Solvent B (methanol or acetonitrile).
-
Detection: Fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
Quantification: Calculate the L-cysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-cysteine.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic engineering of Corynebacterium glutamicum for L-cysteine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fermentative Production of Cysteine by Pantoea ananatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine - Wikipedia [en.wikipedia.org]
- 6. This compound (CAS 66638-22-0) | Pharma Grade | Cysteine Synthesis Intermediate | Bulk Supplier | GMP Certified [sodiumdodecylsulfate.com]
- 7. scbt.com [scbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Quantifying O-Acetyl-L-serine in Biological Samples: A Detailed Guide for Researchers
Introduction
O-Acetyl-L-serine (OAS) is a crucial intermediate in the biosynthesis of cysteine in bacteria, plants, and other organisms.[1][2][3] As a key metabolic nexus, the accurate quantification of OAS in biological samples is paramount for understanding sulfur metabolism, cellular redox homeostasis, and the regulation of related metabolic pathways. This document provides detailed application notes and protocols for the quantification of O-Acetyl-L-serine using state-of-the-art analytical techniques, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of O-Acetyl-L-serine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the quantification of small molecules like O-Acetyl-L-serine in complex biological matrices. The method involves the separation of OAS from other sample components via high-performance liquid chromatography (HPLC) followed by its detection and quantification using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for OAS.
Advantages:
-
High sensitivity and specificity.
-
Ability to multiplex, allowing for the simultaneous quantification of multiple analytes.
-
Requires minimal sample volume.
-
Robust and reproducible results.
Limitations:
-
Requires expensive, specialized equipment.
-
Matrix effects can influence quantification, necessitating the use of internal standards.
-
Method development can be complex.
Application Note 2: Quantification of O-Acetyl-L-serine by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle:
This method involves the chemical derivatization of O-Acetyl-L-serine prior to its separation and detection by HPLC. OAS, being a primary amine-containing amino acid, can be derivatized with fluorescent reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC). The resulting fluorescent derivative is then separated by reverse-phase HPLC and detected using a fluorescence detector. Quantification is achieved by comparing the peak area of the derivatized OAS in the sample to that of a known standard.
Advantages:
-
High sensitivity due to fluorescent detection.
-
Widely available instrumentation (HPLC with fluorescence detector).
-
Relatively lower cost compared to LC-MS/MS.
Limitations:
-
The derivatization step can be time-consuming and may introduce variability.
-
Derivatizing reagents can also react with other primary amines in the sample, potentially leading to interfering peaks.
-
The stability of the derivatives needs to be considered.
Application Note 3: Enzymatic Quantification of O-Acetyl-L-serine
Principle:
This method leverages the specific enzymatic conversion of O-Acetyl-L-serine to L-cysteine, a reaction catalyzed by the enzyme O-acetylserine (thiol) lyase (OAS-TL).[4] The amount of L-cysteine produced is directly proportional to the initial amount of OAS in the sample. The L-cysteine can then be quantified using a colorimetric reaction, for instance, with ninhydrin (B49086), which forms a colored complex that can be measured spectrophotometrically at 560 nm.[5]
Advantages:
-
High specificity due to the use of a specific enzyme.
-
Does not require sophisticated instrumentation.
-
Can be adapted for high-throughput screening in a microplate format.
Limitations:
-
The purity and activity of the enzyme are critical for accurate quantification.
-
Endogenous compounds in the sample may interfere with the enzymatic reaction or the colorimetric detection.
-
The assay needs to be carefully optimized for pH, temperature, and incubation time.
Data Presentation: Quantitative Levels of O-Acetyl-L-serine
The following table summarizes reported concentrations of O-Acetyl-L-serine in different biological samples. These values can serve as a reference for researchers.
| Biological Sample | Organism | Condition | O-Acetyl-L-serine Concentration | Reference |
| Cell Culture | Arabidopsis thaliana | Sulfur-replete | Baseline | [4] |
| Cell Culture | Arabidopsis thaliana | Sulfur-deprived | Rapid increase from baseline | [4] |
| Leaves | Arabidopsis thaliana | Wild Type | Not specified | [6] |
| Leaves | Arabidopsis thaliana | des1 mutant | Increased total cysteine, suggesting altered OAS metabolism | [6] |
| Developing Seeds | Grain Legume | Wild Type | Baseline | [7] |
| Developing Seeds | Grain Legume | Serine Acetyltransferase Overexpression | Up to 5-fold increase | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of O-Acetyl-L-serine
1. Sample Preparation (from Cell Culture)
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in an extraction solvent (e.g., 80% methanol).
-
For spent cell culture media, perform protein precipitation by adding 2 volumes of acetonitrile, centrifuge at 14,000 rpm for 5 minutes, and collect the supernatant.[8]
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dilute the supernatant with an appropriate volume of water containing 0.1% formic acid before injection.[8]
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize the gradient to achieve good separation of O-Acetyl-L-serine. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transition: Monitor the transition for O-Acetyl-L-serine: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) m/z 88.0 (corresponding to the loss of the acetyl group).
-
Data Analysis: Quantify the peak area of the O-Acetyl-L-serine MRM transition and determine the concentration using a standard curve prepared with known concentrations of O-Acetyl-L-serine.
Protocol 2: HPLC with Pre-column Derivatization
1. Reagent Preparation
-
OPA Derivatization Reagent: Dissolve o-phthalaldehyde in a borate (B1201080) buffer (pH 9.5) and add a small amount of a thiol-containing reagent like 3-mercaptopropionic acid.
-
FMOC-Cl Derivatization Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.
2. Derivatization Procedure
-
To your sample or standard, add the derivatization reagent (either OPA or FMOC-Cl).
-
Mix and allow the reaction to proceed for a specific time (typically 1-2 minutes for OPA) at room temperature.
-
Quench the reaction if necessary (e.g., by adding an acid for OPA).
-
Inject the derivatized sample into the HPLC system immediately.
3. HPLC Analysis
-
HPLC System: HPLC with a fluorescence detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: A buffer such as sodium acetate (B1210297) or phosphate (B84403) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the derivatized amino acids.
-
Fluorescence Detector Settings:
-
For OPA derivatives: Excitation at ~340 nm, Emission at ~450 nm.
-
For FMOC derivatives: Excitation at ~265 nm, Emission at ~315 nm.[9]
-
-
Data Analysis: Identify the peak corresponding to the derivatized O-Acetyl-L-serine based on its retention time and quantify its concentration using a standard curve.
Protocol 3: Enzymatic Assay for O-Acetyl-L-serine
1. Reagents and Materials
-
Purified O-acetylserine (thiol) lyase (OAS-TL) enzyme.
-
Reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).
-
Sodium sulfide (B99878) (Na₂S) solution.
-
Ninhydrin reagent.
-
O-Acetyl-L-serine standards.
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer and Na₂S.
-
Add a known volume of the sample or OAS standard to the wells of a microplate.
-
Initiate the reaction by adding the OAS-TL enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for the conversion of OAS to cysteine.
-
Stop the reaction (e.g., by adding an acid).
-
Add the ninhydrin reagent to each well and incubate to allow for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (no OAS) from all readings. Create a standard curve by plotting the absorbance values of the OAS standards against their concentrations. Determine the concentration of OAS in the samples from the standard curve.
Visualizations
Caption: Cysteine Biosynthesis Pathway from L-Serine.
Caption: Workflow for LC-MS/MS Quantification.
Caption: Workflow for HPLC with Pre-column Derivatization.
References
- 1. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Acetylserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Arabidopsis O-Acetylserine(thiol)lyase A1 by Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Acetyl-L-serine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine hydrochloride is a valuable research compound in neuroscience, primarily utilized for its role as a direct precursor to the amino acid L-cysteine. In the central nervous system, L-cysteine is a critical component for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][2][3] Dysregulation of cysteine metabolism and subsequent depletion of glutathione are implicated in the pathogenesis of several neurodegenerative diseases characterized by oxidative stress, including Huntington's, Alzheimer's, and Parkinson's diseases.[1] Therefore, this compound serves as an essential tool for investigating the neuroprotective mechanisms of the cysteine/glutathione pathway and for exploring potential therapeutic strategies to mitigate oxidative damage in neurons.
The acetyl group in O-Acetyl-L-serine enhances its stability and solubility, making it a suitable substrate for studying the enzymatic activity of O-acetylserine(thiol)lyase (OASTL), the enzyme responsible for cysteine synthesis. By providing a direct precursor for cysteine synthesis, researchers can explore the downstream effects on neuronal survival, redox homeostasis, and signaling pathways.
These application notes provide an overview of the utility of this compound in neuroscience research, along with detailed protocols for its application in in vitro studies.
Key Applications in Neuroscience Research
-
Investigation of Neuroprotective Pathways: Elucidating the role of the cysteine-glutathione axis in protecting neurons from oxidative stress-induced damage and apoptosis.[1][4][5]
-
Substrate for Cysteine Synthesis Pathway Enzymes: Serving as a substrate for O-acetylserine(thiol)lyase (OASTL) to study its activity and regulation in brain tissue and neuronal cell cultures.
-
Modulation of Intracellular Glutathione Levels: Increasing intracellular cysteine pools to study the subsequent effects on glutathione synthesis and the cellular redox state.
-
Therapeutic Agent Screening: Evaluating the potential of enhancing endogenous cysteine synthesis as a therapeutic strategy in models of neurodegenerative diseases.
Quantitative Data Summary
While direct quantitative data for this compound in neuronal studies is limited, the following tables provide relevant data for the closely related and downstream compounds, L-serine and L-cysteine, which can serve as a reference for experimental design.
Table 1: In Vitro Concentrations of Related Compounds for Neuroprotection
| Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| L-serine | Rat Cerebrocortical Neurons | 30-100 µM | Promoted neuronal survival | |
| L-cysteine | Mouse Hippocampal HT22 Cells | 0.5-2 mM | Abrogated DMNQ-induced apoptosis and ROS levels | [4] |
| N-acetyl-cysteine (NAC) | Rat Cortical Neurons | 100 µM | Restored glutathione levels and prevented AAP-induced ROS production | [6] |
Table 2: In Vivo Dosages of Related Compounds for Neuroprotection
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| L-serine | Rat (Focal Cerebral Ischemia) | 56-504 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased neurological deficit and infarct volume | [6][7] |
| L-cysteine | Mouse (BSO-induced oxidative stress) | 15-30 mg/kg/day | Oral | Mitigated neuronal deficits, including memory and cognitive impairments | [4] |
| N-acetyl-cysteine (NAC) | Rat (Aging) | 100 mg/kg b.w. | Oral | Augmented antioxidant levels and reduced pro-oxidant levels in the brain | [5] |
Signaling Pathways
The primary neuroprotective role of this compound is mediated through its conversion to L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1][3] GSH is a critical antioxidant that neutralizes reactive oxygen species (ROS) and is involved in various cellular signaling pathways.
L-cysteine itself has neuroprotective properties and is a precursor for other important molecules, including hydrogen sulfide (H₂S), which has also been shown to have neuroprotective effects.[8][9]
Experimental Protocols
Protocol 1: In Vitro Neuronal Viability Assay (MTT Assay)
This protocol is adapted for assessing the neuroprotective effects of this compound against an oxidative insult in a neuronal cell line (e.g., SH-SY5Y or HT22).
Materials:
-
This compound (powder)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Oxidative stress-inducing agent (e.g., Hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS). Further dilute in culture medium to desired working concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM).
-
Pre-treatment: After 24 hours of cell seeding, carefully remove the medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium only). Incubate for a pre-determined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells at a pre-determined toxic concentration. Include a control group with no oxidative stress agent.
-
Incubation: Incubate the plate for an appropriate time to induce cell death (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage of the control group (untreated, no oxidative stress). Plot a dose-response curve of this compound concentration versus cell viability.
Protocol 2: O-acetylserine(thiol)lyase (OASTL) Activity Assay in Brain Tissue
This protocol is adapted from a plant-based assay and may require optimization for brain tissue homogenates.[10]
Materials:
-
Brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer (e.g., 50 mM KH₂PO₄-K₂HPO₄ buffer, pH 7.5, containing 2 mM DTT, 1 mM EDTA, and protease inhibitors)
-
Reaction buffer (100 mM KH₂PO₄-K₂HPO₄ buffer, pH 7.5, 5 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate)
-
This compound (10 mM solution)
-
Sodium sulfide (Na₂S) (2 mM solution)
-
Gaitonde's reagent (for cysteine detection)
-
Spectrophotometer
Experimental Workflow:
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue on ice in homogenization buffer.
-
Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer and a suitable amount of the brain tissue supernatant (e.g., 50-100 µg of protein). Add the this compound solution.
-
Reaction Initiation: Initiate the reaction by adding the Na₂S solution. The final volume should be around 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding acid as per the cysteine detection protocol).
-
Cysteine Detection: Add Gaitonde's reagent to detect the newly synthesized cysteine.
-
Absorbance Measurement: Measure the absorbance at 560 nm.
Data Analysis:
Calculate the specific activity of OASTL as nmol of cysteine produced per minute per mg of protein. Compare the activity under different experimental conditions.
Conclusion
This compound is a key chemical tool for neuroscientists studying the mechanisms of neuroprotection against oxidative stress. Its role as a direct precursor for L-cysteine synthesis allows for the targeted investigation of the glutathione pathway and its impact on neuronal health. The provided application notes and adapted protocols offer a framework for researchers to design and execute experiments aimed at understanding and potentially mitigating the neuronal damage observed in a range of neurological disorders.
References
- 1. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats [frontiersin.org]
- 6. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Binding Assays Using O-Acetyl-L-serine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl-L-serine (OAS) is a crucial intermediate in the biosynthesis of cysteine in bacteria, plants, and other microorganisms.[1][2][3] O-Acetyl-L-serine hydrochloride is a stable, water-soluble form of this important metabolite, making it a valuable tool for in vitro biochemical and biophysical assays.[2][] It serves as the direct substrate for the enzyme O-acetylserine sulfhydrylase (OASS), also known as O-acetylserine (thiol)lyase (OASTL), which catalyzes the final step in cysteine synthesis.[5][6] The enzymes involved in this pathway, particularly OASS, are attractive targets for the development of novel antimicrobial agents, as cysteine biosynthesis is essential for the survival of many pathogens.[7][8][9]
These application notes provide detailed protocols for various ligand binding assays to characterize the interaction of this compound with its primary target, OASS. The methodologies described include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Radioligand Binding Assays. These assays are fundamental in drug discovery and development for determining binding affinity, kinetics, and thermodynamics, as well as for screening potential inhibitors.
Signaling and Metabolic Pathway
O-Acetyl-L-serine is a key signaling molecule in the regulation of sulfur metabolism. It not only serves as a substrate for cysteine synthesis but also acts as a signal to regulate the expression of genes involved in sulfate (B86663) assimilation.[2][10] The interaction between OASS and Serine Acetyltransferase (SAT), the enzyme that produces OAS, forms the cysteine synthase complex, which plays a critical role in regulating the flux through the pathway.[11][12][13]
Figure 1: Cysteine biosynthesis pathway involving O-Acetyl-L-serine.
Key Applications
-
Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between O-Acetyl-L-serine and OASS.
-
Kinetic Analysis (kon, koff): Measuring the rates of association and dissociation of the ligand-enzyme complex.
-
Thermodynamic Profiling (ΔH, ΔS): Characterizing the enthalpic and entropic contributions to the binding event.
-
High-Throughput Screening (HTS): Identifying and characterizing inhibitors of the OASS enzyme by competing with O-Acetyl-L-serine binding.
-
Mechanism of Action Studies: Elucidating how inhibitors modulate the interaction between O-Acetyl-L-serine and OASS.
Data Presentation
The following table summarizes the typical quantitative data that can be obtained from the described ligand binding assays.
| Assay Technique | Parameter Measured | Typical Values for Enzyme-Substrate Interaction | Application |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 10 µM - 500 µM | Lead Optimization |
| Binding Enthalpy (ΔH) | -10 to 10 kcal/mol | Mechanism of Action | |
| Binding Stoichiometry (n) | 0.8 - 1.2 | Target Validation | |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (kon) | 104 - 106 M-1s-1 | Lead Discovery & Optimization |
| Dissociation Rate Constant (koff) | 10-1 - 10-3 s-1 | Lead Discovery & Optimization | |
| Dissociation Constant (Kd) | 1 µM - 200 µM | Lead Discovery & Optimization | |
| Fluorescence Polarization (FP) | IC50 / Ki | 1 µM - 100 µM | High-Throughput Screening |
| Radioligand Binding Assay | Dissociation Constant (Kd) | 1 µM - 200 µM | Target Validation |
| Maximum Binding Capacity (Bmax) | Varies with protein expression | Target Validation | |
| Inhibitor Constant (Ki) | Varies | Compound Profiling |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) for the interaction between this compound and OASS.
Materials:
-
Isothermal Titration Calorimeter
-
Purified OASS enzyme
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Syringe and sample cell cleaning solutions
Protocol:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of OASS in the ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same ITC buffer.
-
Degas both solutions for 10-15 minutes prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with ITC buffer.
-
-
Titration:
-
Load the OASS solution into the sample cell.
-
Load the this compound solution into the titration syringe.
-
Perform an initial injection of 0.5 µL, followed by 19-28 injections of 1.5-2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Figure 2: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the interaction between this compound and OASS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified OASS enzyme
-
This compound
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
Protocol:
-
Enzyme Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of OASS (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the different concentrations of this compound over the immobilized OASS surface and a reference flow cell.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).
-
Figure 3: Workflow for Surface Plasmon Resonance.
Fluorescence Polarization (FP) Assay
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This protocol is designed for a competitive binding assay to screen for OASS inhibitors.
Objective: To determine the inhibitory constant (Ki) of test compounds against the OASS-OAS interaction.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-volume 96- or 384-well plates
-
Purified OASS enzyme
-
Fluorescently labeled O-Acetyl-L-serine analog (Fluoro-OAS, hypothetical)
-
This compound (for validation)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
Protocol:
-
Assay Development:
-
Determine the optimal concentration of Fluoro-OAS that gives a stable and robust fluorescence signal.
-
Titrate OASS against a fixed concentration of Fluoro-OAS to determine the Kd of the labeled ligand and the enzyme concentration that results in approximately 50-80% binding.
-
-
Competitive Binding Assay:
-
Prepare a reaction mixture containing OASS and Fluoro-OAS at their predetermined optimal concentrations in the assay buffer.
-
Add serial dilutions of the test compounds or unlabeled this compound to the wells of the microplate.
-
Add the OASS/Fluoro-OAS mixture to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Fluoro-OAS and Kd is its dissociation constant.
-
Figure 4: Workflow for Fluorescence Polarization Assay.
Radioligand Binding Assay
This assay uses a radiolabeled form of O-Acetyl-L-serine to quantify its binding to OASS. This protocol describes a saturation binding experiment to determine Kd and Bmax.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the interaction of radiolabeled O-Acetyl-L-serine with OASS.
Materials:
-
Radiolabeled O-Acetyl-L-serine (e.g., [3H]-OAS or [14C]-OAS, hypothetical)
-
Unlabeled this compound
-
Purified OASS enzyme
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Protocol:
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled O-Acetyl-L-serine in binding buffer.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1000-fold excess over the highest radioligand concentration).
-
-
Incubation:
-
Add a fixed amount of OASS enzyme to all tubes.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the free radioligand concentration and fit the data to a saturation binding curve to determine Kd and Bmax.
-
Figure 5: Workflow for Radioligand Binding Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 5. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana [bio-protocol.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 10. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 11. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing O-Acetyl-L-serine in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing O-Acetyl-L-serine (OAS) in enzyme assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and reference data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store O-Acetyl-L-serine (OAS) stock solutions?
A1: Proper preparation and storage of OAS are critical for reliable assay results. OAS can be unstable, especially in neutral or alkaline solutions.
-
Preparation: It is highly recommended to prepare OAS solutions fresh before each use.[1] If you must prepare a stock solution, dissolve the O-Acetyl-L-serine hydrochloride salt in an appropriate solvent, such as Milli-Q water or a slightly acidic buffer.[2] For aqueous stock solutions, sterile filtration through a 0.22 μm filter is advised before use.[2]
-
Storage: Once prepared, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Q2: What is a typical starting concentration range for OAS in an enzyme assay?
A2: The optimal OAS concentration is enzyme-dependent and should ideally be determined empirically. A good starting point is to use a concentration around the enzyme's Michaelis constant (Kₘ) for OAS. For many enzymes, such as O-acetylserine (thiol) lyase (OAS-TL), concentrations ranging from 0.5 mM to 10 mM are commonly used in standard assays.[3][4] Kinetic analyses may require varying the OAS concentration from 0 to 10 mM to determine Kₘ values.[4]
Q3: Can OAS act as an inhibitor in my assay?
A3: Yes, product inhibition by OAS has been observed in studies of serine acetyltransferase (SAT), the enzyme that synthesizes OAS.[5] In the reverse reaction, OAS is a substrate, but in the forward reaction (L-serine acetylation), it can act as a noncompetitive inhibitor with respect to acetyl-CoA and an uncompetitive inhibitor against L-serine.[5] When studying SAT, be mindful of potential product inhibition as OAS accumulates.
Q4: Which enzymes are typically assayed using OAS as a substrate?
A4: OAS is a key intermediate in the biosynthesis of cysteine in bacteria and plants.[6] Consequently, it is primarily used as a substrate to measure the activity of enzymes in this pathway, most notably O-acetylserine (thiol) lyase (OAS-TL) , also known as cysteine synthase .[4][7] This enzyme catalyzes the conversion of OAS and sulfide (B99878) into L-cysteine and acetate.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | OAS Degradation: OAS is unstable and may have degraded if not prepared and stored correctly. | Prepare a fresh solution of OAS immediately before conducting the assay.[1] Always store stock solutions in aliquots at -20°C or -80°C. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition may be suboptimal for your enzyme. | Verify that the assay buffer pH and incubation temperature are optimal for your specific enzyme by consulting the literature.[8][9] For example, some OAS-TL enzymes show optimal activity at pH 6.5, while others function better at pH 7.5-8.0.[8] | |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of enzyme. Ensure the enzyme has been stored at the correct temperature and in a buffer that preserves its activity. | |
| Presence of Inhibitors: Your sample or reagents may contain interfering substances like EDTA, SDS, or sodium azide.[10] | Check all reagents for potential inhibitors. If assaying crude extracts, consider sample cleanup steps to remove interfering compounds.[10] | |
| Non-Linear Reaction Progress (Rate decreases over time) | Substrate Depletion: The concentration of OAS or the co-substrate (e.g., sulfide) is falling below saturating levels during the assay. | Lower the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period.[11] Alternatively, increase the initial substrate concentration. |
| Product Inhibition: The reaction product (e.g., cysteine) may be inhibiting the enzyme. | Measure only the initial velocity of the reaction, where product concentration is minimal.[12] Perform a product inhibition study to characterize this effect if necessary. | |
| Enzyme Instability: The enzyme is not stable under the current assay conditions and is losing activity over time. | Re-optimize assay conditions (pH, ionic strength) or add stabilizing agents like glycerol (B35011) or BSA, if compatible with your enzyme.[12] Reduce the incubation time.[9] | |
| High Background Signal | Non-Enzymatic Reaction: OAS might be reacting non-enzymatically with other components in the assay mixture. | Run a "no-enzyme" control (blank) by adding all reaction components except the enzyme. Subtract the rate of the blank reaction from your sample measurements. |
| Detection Method Interference: A component in the reaction buffer is interfering with the detection method (e.g., ninhydrin (B49086), fluorescence). | Test each component of your assay buffer individually with your detection reagent to identify the source of interference. For colorimetric assays, ensure the plate type (e.g., clear) is correct.[10] | |
| Contaminated Reagents: The OAS or other reagents may be contaminated. | Use high-purity reagents. Consider purifying the OAS if contamination is suspected. |
Data Presentation: Quantitative Parameters
For ease of reference, key quantitative data for working with O-Acetyl-L-serine are summarized below.
Table 1: Recommended Storage of O-Acetyl-L-serine Stock Solutions
| Storage Temperature | Maximum Duration | Key Considerations |
|---|---|---|
| Room Temperature | Not Recommended | Prone to degradation. |
| 4°C | Short-term (Hours) | Use only for working solutions during an experiment. |
| -20°C | Up to 1 Year | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 2 Years | Recommended for long-term storage.[2] |
Table 2: Reported Kinetic Constants (Kₘ) for O-Acetyl-L-serine
| Enzyme | Organism | Kₘ for OAS (mM) | Reference |
|---|---|---|---|
| O-Acetylserine (thiol) lyase A | Arabidopsis thaliana (cytosolic) | 0.31 | [4] |
| O-Acetylserine (thiol) lyase B | Arabidopsis thaliana (plastidic) | 0.69 | [4] |
| O-Acetylserine (thiol) lyase C | Arabidopsis thaliana (mitochondrial) | 0.49 | [4] |
| O-Acetylserine sulfhydrylase | Alkaliphilic Bacterium | 4.0 | [8] |
| Cysteine Synthase | Spinacea oleracea (Spinach) | Varies by isoform |[3] |
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes. The following have been generated using Graphviz (DOT language) to illustrate key workflows and biochemical pathways involving OAS.
Caption: Cysteine biosynthesis pathway involving OAS.
Caption: A typical experimental workflow for an OAS assay.
Caption: A decision tree for troubleshooting low activity.
Experimental Protocols
This section provides a detailed methodology for a widely used colorimetric assay for O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase.
Protocol: Colorimetric Assay of Cysteine Synthase (OAS-TL) Activity
This protocol is adapted from methods used for measuring cysteine formation via a reaction with an acidic ninhydrin reagent.[1][3] The assay measures the L-cysteine produced from OAS and sodium sulfide.
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (100 mM, pH 8.0): Prepare a solution of 100 mM sodium phosphate and adjust the pH to 8.0.
-
O-Acetyl-L-serine (OAS) Solution (50 mM): Prepare fresh before use by dissolving this compound in the phosphate buffer.
-
Sodium Sulfide (Na₂S) Solution (30 mM): Prepare fresh in degassed, deionized water to prevent oxidation.
-
Dithiothreitol (DTT) Solution (100 mM): Prepare in deionized water. Can be stored in aliquots at -20°C.[1]
-
Acidic Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in a mixture of 30 mL glacial acetic acid and 20 mL concentrated HCl.[1][3] Caution: Prepare in a fume hood.
-
Stop Solution (20% Trichloroacetic Acid - TCA): Prepare a 20% (w/v) solution of TCA in deionized water.
2. Assay Procedure:
-
Prepare a master mix of the reaction components (excluding the initiating reagent, OAS) in a microcentrifuge tube. For a final reaction volume of 200 µL, combine:
-
100 µL of 100 mM Phosphate Buffer (pH 8.0)
-
20 µL of 30 mM Sodium Sulfide
-
10 µL of 100 mM DTT
-
Appropriate volume of enzyme solution (e.g., 10 µL)
-
Deionized water to bring the volume to 160 µL.
-
-
Prepare a "blank" or "no-enzyme" control by adding buffer instead of the enzyme solution.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 26-30°C) for 5 minutes.[3]
-
Initiate the reaction by adding 40 µL of 50 mM OAS solution to each tube for a final concentration of 10 mM. Mix gently.
-
Incubate the reaction for a fixed period (e.g., 10 minutes) during which the reaction rate is linear.[3]
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.[1]
3. Cysteine Detection:
-
Transfer 150 µL of the supernatant from each reaction tube to a new set of tubes.
-
Add 350 µL of the acidic ninhydrin reagent to each tube.[3]
-
Incubate the tubes at 100°C for 10 minutes to allow for color development.[1]
-
Cool the samples on ice for 5 minutes.[1]
-
Add 550 µL of 95% ethanol (B145695) to each tube and vortex to mix.[1]
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.[1]
4. Data Analysis:
-
Create a standard curve using known concentrations of L-cysteine (e.g., 0-200 µM) treated with the same ninhydrin procedure.
-
Subtract the absorbance of the "no-enzyme" blank from all sample readings.
-
Determine the concentration of cysteine produced in your samples using the standard curve.
-
Calculate the enzyme activity, typically expressed as µmol of cysteine produced per minute per mg of protein (µmol/min/mg).
References
- 1. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 7. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 8. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Acetyl-L-serine Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with O-Acetyl-L-serine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is the hydrochloride salt of O-Acetyl-L-serine (OAS). OAS is a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2] In research, it is frequently used as a substrate for enzymes involved in cysteine synthesis, such as O-acetylserine sulfhydrylase (OASS), and in studies related to sulfur metabolism.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store the solid powder at -20°C.[3] If the compound is in solution, it should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation products of this compound in aqueous solutions?
The most common degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond. This reaction yields L-serine and acetic acid . Under basic conditions, there is also a possibility of an O→N acyl shift, which would result in the formation of N-Acetyl-L-serine .[4]
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate the parent O-Acetyl-L-serine peak from the peaks of its potential degradation products like L-serine and N-Acetyl-L-serine. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the degradation products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. If stock solutions are necessary, store them in aliquots at -80°C and avoid multiple freeze-thaw cycles.[2] Ensure the pH of your experimental buffer is compatible with the stability of the compound. |
| Appearance of unexpected peaks in chromatogram | Hydrolysis or acyl migration of this compound. | Confirm the identity of the unexpected peaks using a reference standard of L-serine or by LC-MS analysis to check for masses corresponding to L-serine or N-Acetyl-L-serine. Adjust the pH of your mobile phase to optimize the separation of these compounds. |
| Precipitation of the compound in solution | Poor solubility or use of inappropriate solvent. | This compound is soluble in water and ethanol.[6] For dissolution in DMSO, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
Degradation Pathways
The degradation of this compound can be influenced by various factors such as pH, temperature, and the presence of oxidative agents. The primary degradation pathways are summarized below.
Hydrolytic Degradation
Under both acidic and basic conditions, the ester linkage of O-Acetyl-L-serine is susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester is hydrolyzed to produce L-serine and acetic acid.
-
Base-Catalyzed Hydrolysis: In basic solutions, the ester is also hydrolyzed to L-serine and acetate. Additionally, basic conditions can promote an O→N acyl shift, leading to the formation of the more stable N-Acetyl-L-serine isomer.[4]
Thermal Degradation
At elevated temperatures, O-Acetyl-L-serine can undergo more complex degradation. While the initial step is likely the loss of the acetyl group to form L-serine, the serine backbone itself can then degrade. The thermal decomposition of serine can involve decarboxylation, deamination, and dehydration, potentially forming products such as pyruvate, ammonia, aminoethanol, and acetaldehyde.[7][8]
Oxidative and Photolytic Degradation
Currently, there is limited specific information available on the oxidative and photolytic degradation products of O-Acetyl-L-serine. General oxidative pathways for amino acids can involve deamination and decarboxylation. Photodegradation of acetylated amino acids may also lead to the cleavage of the acetyl group and further degradation of the amino acid structure.
Data on Potential Degradation Products
The following table summarizes the key potential degradation products of this compound.
| Degradation Pathway | Potential Degradation Products | Molecular Weight ( g/mol ) | Notes |
| Hydrolysis | L-Serine | 105.09 | Primary product of ester cleavage. |
| Acetic Acid | 60.05 | By-product of ester cleavage. | |
| Acyl Migration | N-Acetyl-L-serine | 147.13 | Can form under basic conditions. |
| Thermal Degradation | Pyruvic Acid | 88.06 | Potential product from serine backbone degradation. |
| Ammonia | 17.03 | Potential product from deamination. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
Objective: To assess the stability of this compound under acidic and basic conditions and to identify the resulting degradation products.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in water.
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubation: Incubate the acidic and basic solutions, along with a neutral control (in water), at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sampling and Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method, preferably with MS detection, to quantify the remaining O-Acetyl-L-serine and identify any degradation products.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To develop a method for the separation and identification of this compound and its potential degradation products.
Methodology:
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) can be effective for separating the polar parent compound and its degradants.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the mass-to-charge ratios (m/z) of O-Acetyl-L-serine, L-serine, and N-Acetyl-L-serine.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[9]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-Acetyl-L-serine 66638-22-0 [sigmaaldrich.com]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound (CAS 66638-22-0) | Pharma Grade | Cysteine Synthesis Intermediate | Bulk Supplier | GMP Certified [sodiumdodecylsulfate.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: O-acetylserine Sulfhydrylase (OASS) Kinetic Analysis
Welcome to the technical support center for O-acetylserine Sulfhydrylase (OASS/Cysteine Synthase) kinetic analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the kinetic characterization of this enzyme.
Troubleshooting Guide
This guide addresses specific issues that may arise during OASS kinetic assays in a question-and-answer format.
Question 1: My OASS enzyme activity is much lower than expected, or I observe a lag phase in my reaction progress curve.
Possible Causes:
-
Formation of the Cysteine Synthase Complex (CSC): OASS can form a high-affinity complex with Serine Acetyltransferase (SAT), which is often co-purified. In this complex, OASS activity is significantly reduced. The C-terminal tail of SAT acts as a competitive inhibitor of OASS.[1][2][3]
-
Incorrect Assay Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. The optimal pH for OASS is typically around 8.0.[4]
-
Enzyme Instability: OASS may lose activity over time, especially if not stored properly.
-
Substrate Degradation: The substrate O-acetylserine (OAS) can be unstable, particularly at non-neutral pH.
Solutions:
-
Disrupt the CSC: If SAT contamination is suspected, you can try to dissociate the complex by adding a high concentration of OAS, although this can lead to substrate inhibition.[5][6] Alternatively, purification methods to separate OASS from SAT should be employed.
-
Optimize Buffer Conditions: Ensure your assay buffer is at the optimal pH and ionic strength for your specific OASS enzyme. A common buffer is 0.1 M sodium phosphate (B84403) at pH 8.0.[4]
-
Verify Enzyme Integrity: Run a protein gel to check for degradation. Always keep the enzyme on ice and use appropriate storage buffers.
-
Use Fresh Substrates: Prepare OAS solutions fresh before each experiment.
Question 2: I am observing non-Michaelis-Menten kinetics, specifically substrate inhibition at high concentrations of O-acetylserine (OAS).
Possible Causes:
-
Inherent Substrate Inhibition: OASS is known to be inhibited by high concentrations of its substrate, OAS.[7][8][9] This is a characteristic feature of the enzyme's kinetic mechanism.
-
Positive Cooperativity: Some OASS enzymes, particularly plant isoforms, can exhibit positive cooperativity at low OAS concentrations.[8]
Solutions:
-
Kinetic Model Fitting: Do not fit your data to the standard Michaelis-Menten equation. Instead, use an equation that accounts for substrate inhibition, such as the Haldane equation:
-
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
-
-
Optimize Substrate Concentration Range: Design your experiments to include a range of OAS concentrations that clearly defines the substrate inhibition phase. This will allow for a more accurate determination of the kinetic parameters.
Question 3: My kinetic data is highly variable and not reproducible.
Possible Causes:
-
Sulfide (B99878) Substrate Instability: The sulfide substrate (e.g., Na₂S) is prone to oxidation, leading to a decrease in its effective concentration over time.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[10][11]
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent temperature control during the assay will lead to variable results.[10][11]
-
Assay Component Degradation: Other reagents in the assay mixture may be unstable.
Solutions:
-
Fresh Sulfide Solutions: Prepare sulfide solutions fresh for each experiment and keep them in sealed containers to minimize oxidation.
-
Careful Pipetting: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for your reactions to minimize pipetting variability between wells.[10][11]
-
Strict Temperature Control: Use a temperature-controlled spectrophotometer or water bath to ensure a constant assay temperature.
-
Reagent Quality Control: Ensure all reagents are of high quality and stored under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical kinetic mechanism of OASS?
A1: OASS generally follows a Ping-Pong kinetic mechanism.[12] In this mechanism, the first substrate (OAS) binds to the enzyme, and a product (acetate) is released, forming a covalent enzyme-intermediate. The second substrate (sulfide) then binds and reacts with the intermediate to form the final product (cysteine), regenerating the free enzyme.
Q2: How does the interaction with Serine Acetyltransferase (SAT) affect OASS kinetics?
A2: The formation of the cysteine synthase complex (CSC) with SAT significantly modulates OASS activity. The C-terminal tail of SAT binds to the active site of OASS, acting as a potent competitive inhibitor.[2][13][14] This interaction leads to a decrease in OASS activity, which is a key regulatory mechanism for cysteine biosynthesis.[1][5]
Q3: What are the typical Km values for the substrates of OASS?
A3: The Km values for O-acetylserine (OAS) and sulfide can vary depending on the organism and the specific isoform of OASS. Generally, the apparent Km for OAS is in the millimolar range, while the apparent Km for sulfide is in the micromolar to low millimolar range.[7][8]
Q4: Are there different isoforms of OASS I should be aware of?
A4: Yes, in many bacteria, there are two main isoforms, OASS-A (CysK) and OASS-B (CysM).[3][15] These isoforms can have different substrate specificities. For example, OASS-B can utilize thiosulfate (B1220275) as a sulfur source in some organisms.[15] They may also differ in their interaction with SAT.[3]
Q5: What are some common methods to assay OASS activity?
A5: A common method involves the quantification of cysteine produced. This can be done using the ninhydrin (B49086) assay, which reacts with the amino group of cysteine to produce a colored product.[4] Another approach is to use fluorescent dyes that are specific for thiols.[16] It is also possible to monitor the reaction continuously by coupling the production of a product to a subsequent reaction that can be followed spectrophotometrically.
Quantitative Data Summary
| Parameter | Typical Range | Organism/Isoform Example | Reference |
| Km for O-acetylserine (OAS) | 0.1 - 33 mM | Aeropyrum pernix: 28 mM | [7] |
| Methanosarcina thermophila: 33 mM (Kh) | [8] | ||
| Km for Sulfide | 20 µM - 2.7 mM | Methanosarcina thermophila: 500 µM | [8] |
| Aeropyrum pernix: < 0.2 mM | [7] | ||
| Ki for Cysteine (on SAT) | 2 µM | Soybean | [6] |
| Ki for Cysteine (on CSC) | 70 µM | Soybean | [6] |
Experimental Protocols
Standard OASS Activity Assay (Ninhydrin Method)
This protocol is adapted from established methods for determining OASS activity by measuring cysteine production.[4]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 0.1 M Sodium Phosphate, pH 8.0.
-
The standard assay mixture (total volume of 0.2 mL) should contain:
-
5 mM O-acetylserine (OAS)
-
3 mM Sodium Sulfide (Na₂S)
-
10 mM Dithiothreitol (DTT) to maintain a reducing environment for the sulfide.
-
Appropriate amount of OASS enzyme (e.g., 0.4 µg).
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding OAS to the mixture.
-
Incubate at a constant temperature (e.g., 26°C) for a set period (e.g., 10 minutes).
-
-
Reaction Termination:
-
Stop the reaction by mixing 0.15 mL of the reaction mixture with 0.35 mL of acidic ninhydrin reagent (1.3% w/v ninhydrin in a 1:4 solution of concentrated HCl and glacial acetic acid).
-
-
Color Development and Detection:
-
Boil the mixture for 10 minutes to allow for color development.
-
Cool the samples and measure the absorbance at 560 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of L-cysteine to determine the amount of cysteine produced in the enzymatic reaction.
-
Visualizations
Caption: The Ping-Pong kinetic mechanism of O-acetylserine sulfhydrylase.
Caption: A generalized workflow for conducting an OASS kinetic assay.
Caption: A decision tree for troubleshooting OASS kinetic experiments.
References
- 1. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Basis for Interaction of O-Acetylserine Sulfhydrylase and Serine Acetyltransferase in the Arabidopsis Cysteine Synthase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Mechanisms of Serine Acetyltransferase and O-Acetylserine Sulfhydrylase [shareok.org]
- 13. mdpi.com [mdpi.com]
- 14. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. US6605459B2 - Methods for measuring cysteine and determining cysteine synthase activity - Google Patents [patents.google.com]
improving the yield of cysteine synthesis with O-Acetyl-L-serine
Welcome to the technical support center for the synthesis of L-Cysteine from O-Acetyl-L-serine (OAS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing L-cysteine from O-Acetyl-L-serine?
A1: The synthesis is a single-step enzymatic reaction catalyzed by O-acetylserine sulfhydrylase (OASS), also known as O-acetylserine (thiol)-lyase (OAS-TL). This enzyme catalyzes the β-replacement of the acetyl group from O-Acetyl-L-serine (OAS) with sulfide (B99878) (S²⁻) to produce L-cysteine and acetate.[1][2]
Q2: What are the key enzymes and substrates involved?
A2: The primary enzyme is O-acetylserine sulfhydrylase (OASS). The substrates are O-Acetyl-L-serine (OAS) and a sulfide donor, typically sodium sulfide (Na₂S) or hydrogen sulfide (H₂S).[3][4] In cellular systems, the synthesis of OAS from L-serine and Acetyl-CoA is catalyzed by Serine Acetyltransferase (SAT). These two enzymes, SAT and OASS, can form a regulatory complex called the Cysteine Synthase Complex (CSC).[1][5]
Q3: Why is the Cysteine Synthase Complex (CSC) important for regulation?
A3: The CSC, an assembly of SAT and OASS enzymes, acts as a metabolic sensor.[5] When complexed, SAT activity is enhanced and stabilized, but OASS activity is inhibited.[1] The substrate OAS promotes the dissociation of this complex, releasing active OASS to synthesize cysteine. Conversely, sulfide stabilizes the complex. This mechanism helps coordinate the production of OAS with the availability of sulfide.[6]
Q4: What are the major factors that can lead to low L-cysteine yield?
A4: Low yield is a common issue that can stem from several factors:
-
Substrate Inhibition: High concentrations of O-Acetyl-L-serine (>7.5-10 mM) can inhibit the OASS enzyme.[7][8]
-
Feedback Inhibition: The final product, L-cysteine, is a potent feedback inhibitor of the SAT enzyme, which produces the OAS substrate.[3][5] This is more relevant in coupled reactions or in vivo systems.
-
Substrate Instability: OAS is a labile compound that can spontaneously degrade to N-acetylserine, especially at neutral to alkaline pH.[9][10] N-acetylserine is not a substrate for OASS.
-
Enzyme Inactivity: Improper storage, incorrect buffer conditions (pH, ionic strength), or absence of the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP) can lead to inactive OASS enzyme.
-
Sulfide Oxidation: Sulfide solutions are prone to oxidation when exposed to air, reducing the concentration of the active sulfur source.
Troubleshooting Guide
Problem 1: Low or No L-Cysteine Yield
| Potential Cause | Question to Ask | Recommended Solution |
| Substrate Inhibition | Are you using a high concentration of O-Acetyl-L-serine? | Verify OAS Concentration: Check if your OAS concentration exceeds the inhibitory threshold (~7.5 mM). Reduce the initial OAS concentration or use a fed-batch approach to maintain a lower, steady-state concentration.[8] |
| Substrate Degradation | Is your OAS solution fresh? At what pH is the reaction run? | Use Fresh OAS: Prepare OAS solutions immediately before use. OAS is unstable and can convert to N-acetylserine at a rate of 1% per minute at pH 7.6.[9] Consider running the reaction at a slightly acidic to neutral pH (6.5-7.5) to improve stability. |
| Inactive Sulfide Source | Was the sulfide solution prepared fresh and handled properly? | Prepare Fresh Sulfide Solution: Sulfide salts are readily oxidized by air. Prepare solutions fresh under an inert atmosphere (e.g., nitrogen or argon) if possible and keep the container sealed. |
| Inactive Enzyme | Has the enzyme been stored correctly? Does the reaction buffer contain the PLP cofactor? | Check Enzyme and Cofactors: Confirm the enzyme was stored at the recommended temperature (typically -20°C or -80°C). Ensure the reaction buffer contains pyridoxal 5'-phosphate (PLP), as OASS is a PLP-dependent enzyme.[8] |
| Incorrect pH | Have you verified the pH of the final reaction mixture? | Optimize Reaction pH: The optimal pH for OASS activity can vary but is generally between 6.7 and 8.5.[11][12] Verify the pH after all components have been added, as substrates can alter it. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Question to Ask | Recommended Solution |
| Inconsistent Pipetting | Are you using calibrated pipettes? Are viscous solutions (like enzyme stocks) being handled correctly? | Ensure Pipetting Accuracy: Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix of reagents to distribute to each replicate, minimizing pipetting errors between samples. |
| Sulfide Evaporation/Oxidation | Are reaction vessels left open for extended periods? | Minimize Air Exposure: Keep reaction tubes capped or sealed whenever possible. Prepare sulfide additions last and initiate reactions promptly. |
| Temperature Fluctuations | Is the incubator or water bath maintaining a stable temperature? | Monitor Temperature: Use a calibrated thermometer to ensure the reaction temperature is stable and consistent across all sample positions. |
Quantitative Data Summary
The following tables provide key parameters for the cysteine synthesis reaction. Values can vary based on the specific enzyme source and experimental conditions.
Table 1: Kinetic Parameters for O-Acetylserine Sulfhydrylase (OASS)
| Parameter | Substrate | Typical Value | Organism/Source |
|---|---|---|---|
| Kₘ | O-Acetyl-L-serine | 1.3 - 28 mM | S. aureus, A. pernix, D. innoxia[10][12] |
| Kₘ | Sulfide (Na₂S) | 0.2 - 23.6 mM | M. thermophila, A. pernix, N. gonorrhoeae[8][10][12] |
| Inhibition (Kᵢ) | O-Acetyl-L-serine | > 7.5 mM | Salmonella Typhimurium[8] |
| Inhibition (Kᵢ) | Cysteine | 0.8 - 2.0 mM | Plant Isoforms[7] |
Table 2: Recommended Reaction Condition Ranges
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 6.7 - 8.5 | Balances enzyme activity with OAS stability.[11][12] |
| Temperature | 25 - 60 °C | Optimal temperature depends on the thermostability of the specific enzyme.[8] |
| OAS Concentration | 1 - 8 mM | Avoids substrate inhibition that occurs at higher concentrations.[7][8] |
| Sulfide:OAS Molar Ratio | 1:1 to 5:1 | A slight excess of sulfide can help drive the reaction to completion, but very high concentrations can be inhibitory.[7] |
| Enzyme Concentration | 0.1 - 5 µM | Dependent on desired reaction rate and specific activity of the enzyme preparation. |
Experimental Protocols & Visualizations
General Workflow for In Vitro Cysteine Synthesis
The diagram below outlines the typical workflow for a batch synthesis experiment, from reagent preparation to final product analysis.
Cysteine Synthesis Reaction Pathway
This diagram illustrates the core enzymatic reaction and the preceding step that generates the O-Acetyl-L-serine substrate.
Troubleshooting Logic for Low Yield
Use this decision tree to diagnose potential causes of poor reaction yield.
Protocol: Cysteine Quantification using DTNB (Ellman's Reagent)
This protocol is for quantifying the synthesized cysteine, which contains a free thiol group.
-
Reagent Preparation :
-
DTNB Stock Solution : Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Reaction Buffer : 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Cysteine Standards : Prepare a series of L-cysteine standards (e.g., 0 to 250 µM) in the same buffer used to quench your enzymatic reaction to account for matrix effects.
-
-
Sample Preparation :
-
Stop the enzymatic synthesis reaction, for example, by adding an acid like trichloroacetic acid (TCA) to a final concentration of 5% and centrifuging to pellet the enzyme.
-
Neutralize an aliquot of the supernatant containing the synthesized cysteine before analysis.
-
-
Assay Procedure :
-
In a 96-well plate or cuvette, add 180 µL of the Reaction Buffer.
-
Add 10 µL of your sample (or standard).
-
Add 10 µL of the DTNB Stock Solution to initiate the colorimetric reaction.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation :
-
Subtract the absorbance of a blank (containing no cysteine).
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cysteine in your samples by interpolating their absorbance values from the standard curve.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
proper storage and handling of O-Acetyl-L-serine hydrochloride powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Acetyl-L-serine hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[][7]
Q2: How should I store solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[8]
Q3: Is this compound hygroscopic?
While not explicitly stated in all datasheets, it is good practice to handle the powder in a dry environment and keep the container tightly closed to protect it from moisture.[9] Using fresh, anhydrous solvents is also recommended, as moisture can reduce solubility, especially in DMSO.[8]
Q4: What are the appropriate personal protective equipment (PPE) when handling the powder?
When handling this compound powder, it is recommended to use personal protective equipment including eye shields, gloves, and a dust mask (such as a type N95).[5]
Q5: In which solvents is this compound soluble?
This compound is soluble in water, ethanol, and DMSO.[1][2][3][8] For aqueous solutions, sonication may be necessary to achieve full dissolution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has clumped or changed color. | Improper storage (exposure to moisture or high temperatures). | Discard the reagent as it may have degraded. Ensure future storage is at -20°C in a tightly sealed container. |
| Difficulty dissolving the powder in water. | The compound may require energy to dissolve fully. | Use an ultrasonic bath to aid dissolution.[2] Ensure the water is of high purity. |
| Precipitation observed in stock solution after thawing. | Solution may be supersaturated or has undergone freeze-thaw cycles. | Gently warm the solution and vortex to redissolve. Aliquot solutions to minimize freeze-thaw cycles.[8] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from powder stored at -20°C. Ensure proper handling to avoid contamination. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 183.59 g/mol | [1][8][10][11] |
| Melting Point | 163 °C | [1][3][] |
| Storage Temperature (Powder) | -20°C (long-term)[1][2][3][4][5], 2-8°C (short-term)[][7] | [1][2][3][4][5][][7] |
| Storage Temperature (In Solvent) | -80°C (1 year), -20°C (1 month) | [8] |
| Solubility in H₂O | 50 mg/mL (requires sonication) | [2] |
| Solubility in DMSO | 37 mg/mL | [8] |
| Solubility in Ethanol | Soluble | [1][3][12] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in Water
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh out 183.59 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile 10 mL conical tube. Add 8 mL of sterile, nuclease-free water.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.[2]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, nuclease-free water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[8]
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for experiments using this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 66638-22-0 [chemicalbook.com]
- 4. This compound (CAS 66638-22-0) | Pharma Grade | Cysteine Synthesis Intermediate | Bulk Supplier | GMP Certified [sodiumdodecylsulfate.com]
- 5. O-Acetyl-L-serine 66638-22-0 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. selleckchem.com [selleckchem.com]
- 9. fishersci.com [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. O-Acetyl-L-serine 66638-22-0 [sigmaaldrich.com]
- 12. Thermo Scientific Chemicals this compound | Fisher Scientific [fishersci.ca]
preventing hydrolysis of O-Acetyl-L-serine during experiments
Welcome to the technical support center for O-Acetyl-L-serine (OAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of OAS during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is O-Acetyl-L-serine and why is its stability a concern?
A1: O-Acetyl-L-serine (OAS) is an important intermediate in the biosynthesis of cysteine in plants and bacteria.[1][2] Its stability is a significant concern because the O-acetyl ester bond is susceptible to chemical hydrolysis, which can lead to the formation of L-serine and acetate. This degradation can impact the accuracy and reproducibility of experiments where OAS is a key substrate or analyte.
Q2: What are the main degradation pathways for O-Acetyl-L-serine?
A2: There are two primary non-enzymatic degradation pathways for OAS in aqueous solutions:
-
Hydrolysis: The ester bond is cleaved by water, yielding L-serine and acetic acid. This process is significantly accelerated at neutral to alkaline pH.
-
O- to N-Acyl Migration: An intramolecular rearrangement can occur where the acetyl group migrates from the oxygen atom of the hydroxyl group to the nitrogen atom of the amino group, forming N-Acetyl-L-serine (NAS). This rearrangement is also pH-dependent and is known to occur at physiological pH.[3][4]
Q3: What are the ideal storage conditions for solid O-Acetyl-L-serine and its solutions?
A3: For long-term stability, solid O-Acetyl-L-serine should be stored at -20°C or -80°C.[1] Stock solutions of OAS are best prepared fresh for each experiment. If a stock solution must be stored, it should be prepared in an acidic buffer (pH < 6.0), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for no more than a few days.[1] For in vivo experiments, it is highly recommended to use freshly prepared solutions on the same day.[5]
Q4: How does pH affect the stability of O-Acetyl-L-serine?
A4: The pH of the solution is a critical factor in the stability of OAS. The ester linkage is more stable under acidic conditions (pH 4-6). As the pH increases into the neutral and alkaline range (pH > 7), the rate of both hydrolysis and O- to N-acyl migration increases significantly. Therefore, maintaining a slightly acidic pH is crucial for minimizing degradation during experiments.
Q5: Does temperature influence the rate of O-Acetyl-L-serine hydrolysis?
A5: Yes, temperature plays a significant role in the stability of OAS. As with most chemical reactions, the rate of hydrolysis increases with temperature. To minimize degradation, experiments involving OAS should be conducted at the lowest temperature compatible with the experimental design, and solutions should be kept on ice whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent enzyme kinetics or lower than expected reaction rates. | O-Acetyl-L-serine is degrading during the assay, leading to a lower effective substrate concentration. | 1. Prepare fresh OAS solutions immediately before each experiment. 2. Use a slightly acidic buffer (e.g., pH 6.0-6.5) for your reaction, if your enzyme is active in this range. 3. Perform the assay at the lowest feasible temperature and keep all solutions on ice. 4. Minimize the pre-incubation time of OAS in the reaction buffer. |
| Appearance of unexpected peaks in HPLC or mass spectrometry analysis. | The unexpected peaks could be L-serine, N-Acetyl-L-serine, or other degradation products. | 1. Analyze a fresh sample of OAS as a standard to confirm its purity. 2. Run a time-course experiment on your OAS solution in the assay buffer to monitor for the appearance of degradation products. 3. Adjust the pH and temperature of your experimental conditions to improve stability as outlined in the FAQs. |
| Variability in results between experimental days. | Inconsistent preparation and handling of O-Acetyl-L-serine solutions. | 1. Standardize your protocol for OAS solution preparation, ensuring it is made fresh each time from solid material. 2. Ensure consistent timing between solution preparation and experimental use. 3. Verify the pH of your buffer system before each experiment. |
Quantitative Data on O-Acetyl-L-serine Stability
| pH | Temperature | Buffer System | Relative Stability | Primary Degradation Pathway(s) |
| 4.0 - 5.5 | 4°C | Acetate, Citrate | High | Minimal degradation |
| 4.0 - 5.5 | 25°C | Acetate, Citrate | Moderate | Slow Hydrolysis |
| 6.0 - 6.5 | 4°C | MES, Phosphate | Moderate | Slow Hydrolysis & Acyl Migration |
| 6.0 - 6.5 | 25°C | MES, Phosphate | Low | Moderate Hydrolysis & Acyl Migration |
| 7.0 - 8.0 | 4°C | HEPES, Tris | Low | Moderate Hydrolysis & Acyl Migration |
| 7.0 - 8.0 | 25°C | HEPES, Tris | Very Low | Rapid Hydrolysis & Acyl Migration |
Experimental Protocols
Protocol for a Generic Enzymatic Assay Using O-Acetyl-L-serine
This protocol is designed to minimize the degradation of OAS when it is used as a substrate for an enzyme, such as O-acetylserine sulfhydrylase.
-
Preparation of Reagents:
-
Prepare all buffers and other reagents in advance. It is recommended to use a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5) if the enzyme of interest is active under these conditions.
-
Store all reagent solutions on ice.
-
-
Preparation of O-Acetyl-L-serine Solution (to be done immediately before the assay):
-
Weigh the required amount of solid O-Acetyl-L-serine.
-
Dissolve the solid OAS in the pre-chilled assay buffer to the desired stock concentration.
-
Keep the OAS solution on ice at all times.
-
-
Enzymatic Assay:
-
Pre-warm the reaction vessel (e.g., cuvette or microplate well) to the desired assay temperature.
-
Add the assay buffer and all other reaction components, except for the enzyme and OAS, to the reaction vessel.
-
To initiate the reaction, add the enzyme and finally the freshly prepared OAS solution.
-
Immediately start monitoring the reaction progress (e.g., by spectrophotometry).
-
-
Data Analysis:
-
When calculating enzyme kinetics, consider the potential for substrate depletion due to both enzymatic conversion and chemical hydrolysis, especially in assays run at higher pH or temperature for extended periods.
-
Visualizations
Caption: Degradation pathways of O-Acetyl-L-serine.
Caption: Recommended workflow for experiments with O-Acetyl-L-serine.
Caption: Key factors influencing the stability of O-Acetyl-L-serine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: O-Acetyl-L-serine Substrate Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding substrate inhibition of enzymes by high concentrations of O-Acetyl-L-serine (OAS).
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays involving O-Acetyl-L-serine as a substrate, particularly focusing on O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase.
| Issue | Possible Cause | Recommended Action |
| Decreased enzyme activity at high OAS concentrations | Substrate Inhibition: The enzyme's active site may become saturated with OAS, leading to the formation of a non-productive enzyme-substrate complex. This phenomenon has been observed for OASS from various organisms, with inhibition sometimes occurring at OAS concentrations above 10 mM[1]. | 1. Perform a substrate titration experiment: Measure enzyme activity over a wide range of OAS concentrations (e.g., 0.1 mM to 50 mM) to determine the optimal substrate concentration and identify the concentration at which inhibition begins.2. Lower the OAS concentration: Once the inhibitory range is identified, perform subsequent experiments using an OAS concentration that yields maximal activity without causing inhibition.3. Analyze data with an appropriate model: Fit the kinetic data to an equation that accounts for substrate inhibition, such as the Haldane equation, to determine the inhibition constant (Ki). |
| High background signal in the assay | Non-enzymatic reaction: The detection reagent may be reacting with one of the substrates or other components in the reaction mixture. For example, in assays detecting free thiols, reducing agents can interfere. | 1. Run a "no-enzyme" control: Prepare a reaction mixture containing all components except the enzyme. A significant signal in this control indicates a non-enzymatic reaction.2. Check reagent compatibility: Ensure that the detection reagent is specific for the product and does not react with OAS or the co-substrate (e.g., sulfide).3. Optimize reagent concentrations: Reduce the concentration of the detection reagent to the lowest level that still provides a robust signal for the enzymatic reaction. |
| Inconsistent or non-reproducible results | Reagent instability: O-Acetyl-L-serine can be unstable in solution, particularly at neutral or alkaline pH, where it can spontaneously convert to N-acetylserine. The sulfide (B99878) co-substrate is also prone to oxidation. | 1. Prepare fresh solutions: Always prepare OAS and sulfide solutions fresh before each experiment.2. Maintain appropriate pH: Store and use OAS solutions at a slightly acidic pH if possible to minimize degradation.3. Use degassed buffers for sulfide: To prevent oxidation, prepare sulfide solutions in buffers that have been degassed. |
| No enzyme activity detected | Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Check enzyme storage conditions: Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer.2. Perform a positive control: Test the enzyme activity with a known substrate and under optimal conditions to confirm its viability.3. Verify protein concentration: Use a reliable method to determine the active enzyme concentration. |
| Unexpected kinetic profile | Formation of the Cysteine Synthase Complex (CSC): In systems containing both Serine Acetyltransferase (SAT) and OASS, the formation of the CSC can alter the kinetic properties of both enzymes. High OAS concentrations can promote the dissociation of this complex[2]. | 1. Consider the presence of SAT: If working with cell lysates or partially purified systems, be aware that endogenous SAT may be present.2. Purify the enzyme of interest: To study the kinetics of OASS in isolation, it is essential to use a highly purified enzyme preparation.3. Analyze the effects of OAS on the CSC: If studying the regulatory aspects of the CSC, design experiments to monitor the association and dissociation of the complex in the presence of varying OAS concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition by O-Acetyl-L-serine?
A1: Substrate inhibition occurs when an enzyme's activity decreases at very high concentrations of its substrate, in this case, O-Acetyl-L-serine (OAS). Instead of the reaction rate plateauing at high substrate concentrations (as predicted by standard Michaelis-Menten kinetics), the rate begins to decline. This can happen if the substrate binds to the enzyme in a non-productive manner at a second site or if two substrate molecules bind to the active site, hindering the catalytic process.
Q2: Which enzymes are known to be inhibited by high concentrations of O-Acetyl-L-serine?
A2: The primary enzyme reported to be susceptible to substrate inhibition by high concentrations of OAS is O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. This enzyme catalyzes the final step in cysteine biosynthesis. For instance, the OASS from Methanosarcina thermophila shows inhibition at OAS concentrations above 10 mM[1]. Slight inhibition has also been noted for the OASS from the hyperthermophilic archaeon Aeropyrum pernix K1[3].
Q3: At what concentration does O-Acetyl-L-serine become inhibitory?
A3: The inhibitory concentration of OAS can vary depending on the specific enzyme and the organism from which it is derived. For OASS from Methanosarcina thermophila, inhibition is observed at concentrations above 10 mM[1]. It is crucial to perform a substrate titration experiment for your specific enzyme to determine the optimal and inhibitory concentration ranges.
Q4: How can I determine if my enzyme is experiencing substrate inhibition by O-Acetyl-L-serine?
A4: The most direct method is to perform a kinetic analysis over a broad range of OAS concentrations. If you observe that the initial reaction velocity increases with OAS concentration up to a certain point and then begins to decrease as the OAS concentration is further increased, this is a strong indication of substrate inhibition. Plotting your data as reaction velocity versus substrate concentration will show a characteristic "bell-shaped" curve.
Q5: What is the physiological relevance of O-Acetyl-L-serine substrate inhibition?
A5: The physiological relevance of OAS substrate inhibition is linked to the regulation of cysteine biosynthesis. The intracellular concentration of OAS is typically tightly regulated. Under conditions of sulfur limitation, OAS can accumulate. While direct measurements of intracellular OAS are not widely reported, the concentration of a related amino acid, serine, in E. coli is in the micromolar range[4]. Substrate inhibition may act as a feedback mechanism to prevent excessive and potentially toxic accumulation of downstream metabolites. Additionally, OAS levels are known to regulate the formation of the cysteine synthase complex (CSC), which itself is a key regulatory hub in sulfur metabolism[2].
Experimental Protocols
Key Experiment: Cysteine Synthase (OASS) Activity Assay
This protocol is a general method for determining the activity of O-acetylserine sulfhydrylase by measuring the production of L-cysteine.
Principle:
The assay measures the amount of L-cysteine produced from the reaction of O-Acetyl-L-serine and a sulfide donor, catalyzed by OASS. The L-cysteine is then quantified using a thiol-reactive fluorescent dye or a colorimetric reagent like ninhydrin (B49086).
Materials:
-
Purified O-acetylserine sulfhydrylase (OASS)
-
O-Acetyl-L-serine (OAS) stock solution (e.g., 100 mM in assay buffer, prepare fresh)
-
Sodium sulfide (Na₂S) stock solution (e.g., 100 mM in degassed assay buffer, prepare fresh)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Detection Reagent (e.g., CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin) for fluorescence or Ninhydrin reagent for colorimetry)
-
L-cysteine standards (for generating a standard curve)
-
96-well microplate (black for fluorescence, clear for colorimetry)
-
Microplate reader
Procedure:
-
Prepare L-cysteine standards: Prepare a series of L-cysteine standards in assay buffer to generate a standard curve.
-
Set up the reaction: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
OAS solution (to achieve the desired final concentration)
-
Na₂S solution (to achieve the desired final concentration, e.g., 5 mM)
-
-
Initiate the reaction: Add the OASS enzyme to each well to start the reaction. Include a "no-enzyme" control for each OAS concentration.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Stop the reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid for the ninhydrin assay) or by proceeding directly to the detection step if using a continuous assay.
-
Detection:
-
Fluorescent detection (CPM): Add the CPM reagent to each well and incubate in the dark for 10 minutes. Measure the fluorescence at an excitation wavelength of ~387 nm and an emission wavelength of ~467 nm.
-
Colorimetric detection (Ninhydrin): Add the ninhydrin reagent, heat the plate, and then measure the absorbance at 570 nm.
-
-
Calculate activity: Determine the concentration of L-cysteine produced in each sample by comparing the signal to the L-cysteine standard curve. Express the enzyme activity in units such as µmol of product formed per minute per mg of enzyme.
Visualizations
Caption: Mechanism of substrate inhibition.
References
- 1. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Intracellular serine concentration in glucose - Bacteria Escherichia coli - BNID 100163 [bionumbers.hms.harvard.edu]
Validation & Comparative
A Comparative Guide to O-Acetyl-L-serine and N-Acetyl-L-serine as Cysteine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of O-Acetyl-L-serine (OAS) and N-Acetyl-L-serine (NAS) in their roles related to cysteine biosynthesis. The information presented is supported by experimental data to aid in understanding their distinct mechanisms and potential applications.
Introduction
Cysteine is a semi-essential amino acid crucial for protein structure, detoxification, and the synthesis of essential biomolecules such as glutathione. Its biosynthesis is a tightly regulated process. Within this pathway, two isomeric acetylated forms of serine, O-Acetyl-L-serine (OAS) and N-Acetyl-L-serine (NAS), play significant, yet different, roles. OAS is the direct precursor for cysteine synthesis in bacteria and plants, while NAS primarily functions as a signaling molecule in bacteria, inducing the genes necessary for cysteine production.
Comparative Analysis: O-Acetyl-L-serine vs. N-Acetyl-L-serine
| Feature | O-Acetyl-L-serine (OAS) | N-Acetyl-L-serine (NAS) |
| Primary Role | Direct biosynthetic precursor of cysteine[1][2] | Inducer of the cysteine regulon in bacteria[3][4][5] |
| Enzymatic Reaction | Substrate for cysteine synthase (O-acetylserine (thiol) lyase)[6][7] | Does not directly act as a substrate for cysteine synthase |
| Metabolic Pathway | Directly converted to L-cysteine in the presence of sulfide[6][7] | Induces the transcription of genes (e.g., cys regulon) required for cysteine biosynthesis[3][4] |
| Formation | Synthesized from L-serine and acetyl-CoA by serine acetyltransferase (SAT)[6][8][9] | Can be formed by the spontaneous, pH-dependent isomerization of OAS[6][10] |
| Regulatory Function | Can dissociate the cysteine synthase complex, releasing active OAS-TL[5][11] | Binds to the transcriptional regulator CysB to activate gene expression[3][5] |
Metabolic and Regulatory Pathways
O-Acetyl-L-serine in Cysteine Biosynthesis
The synthesis of cysteine from O-Acetyl-L-serine is a two-step process catalyzed by serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL), the latter of which is also known as cysteine synthase. These two enzymes can form a bi-enzyme complex called the cysteine synthase complex.[11][12]
N-Acetyl-L-serine in the Regulation of the Cysteine Regulon
In bacteria such as Salmonella typhimurium and E. coli, N-Acetyl-L-serine acts as a crucial signaling molecule. Under conditions of sulfur limitation, OAS accumulates and can isomerize to NAS. NAS then binds to the transcriptional activator protein CysB, initiating the transcription of the cys regulon genes. These genes encode the proteins necessary for sulfate (B86663) uptake and reduction to sulfide, as well as the enzymes for cysteine synthesis.
Experimental Data
A study on Salmonella typhimurium provides in vivo evidence for the distinct roles of OAS and NAS. The data below summarizes the induction of the cysteine regulon, measured by the activity of NADPH-cytochrome c reductase (an indicator of cysJ expression), in response to the addition of OAS and NAS under different sulfur availability conditions.
| Sulfur Source | Inducer Added | NADPH-cytochrome c reductase activity (% of fully derepressed) | O-acetylserine (thiol)-lyase activity (% of fully derepressed) |
| Sulfide | None | Low | Low |
| Sulfide | O-Acetyl-L-serine | 26% | No appreciable effect |
| Sulfide | N-Acetyl-L-serine | Little to no effect | Little to no effect |
| L-cystine | None | Low | Low |
| L-cystine | O-Acetyl-L-serine | Little to no effect | Little to no effect |
| L-cystine | N-Acetyl-L-serine | Little to no effect | Little to no effect |
| Glutathione (limiting) | None | 7- to 80-fold higher than sulfide/L-cystine | 7- to 80-fold higher than sulfide/L-cystine |
Data adapted from Monroe et al. (1996).[3]
These findings indicate that under sulfur-replete conditions (sulfide or L-cystine), exogenous OAS can partially induce the cysteine regulon, while NAS has minimal effect.[3] This suggests that while NAS is the primary inducer, OAS can also contribute to the induction, possibly after conversion to NAS.
Experimental Protocols
Assay for Cysteine Synthase (O-acetylserine (thiol) lyase) Activity
This protocol measures the rate of cysteine formation from O-Acetyl-L-serine and sulfide.
Materials:
-
Enzyme extract (e.g., purified cysteine synthase or cell lysate)
-
O-Acetyl-L-serine solution (10 mM)
-
Sodium sulfide (Na₂S) solution (10 mM), freshly prepared
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Ninhydrin (B49086) reagent
-
L-cysteine standards (0-1 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, O-Acetyl-L-serine, and the enzyme extract.
-
Initiate the reaction by adding the sodium sulfide solution.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the acidic ninhydrin reagent.
-
Heat the samples to allow color development.
-
Measure the absorbance at 560 nm.
-
Quantify the amount of cysteine produced by comparing the absorbance to a standard curve generated with L-cysteine standards.
Experimental Workflow for Cysteine Synthase Assay
Conclusion
O-Acetyl-L-serine and N-Acetyl-L-serine, while isomers, have distinct and well-defined roles in cysteine metabolism. O-Acetyl-L-serine is the direct and essential precursor for the enzymatic synthesis of cysteine. In contrast, N-Acetyl-L-serine's primary function is that of a regulatory molecule, acting as an inducer of the genetic machinery required for cysteine biosynthesis in bacteria. For researchers in drug development, understanding this distinction is critical. While OAS or stable analogs could be explored for direct modulation of the cysteine synthesis flux, NAS and its derivatives may offer a pathway for upregulating the entire cysteine biosynthetic machinery in prokaryotic systems.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Serine Acetyltransferase Functions as a Pacemaker of Cysteine Synthesis in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining O-Acetyl-L-serine Hydrochloride Purity: HPLC vs. qNMR and Other Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for determining the purity of O-Acetyl-L-serine hydrochloride, a key building block in various synthetic processes. We delve into the widely used High-Performance Liquid Chromatography (HPLC) methods and explore Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative, supplemented by other potential analytical techniques.
This compound is a derivative of the amino acid L-serine and serves as a crucial intermediate in the biosynthesis of cysteine.[1] Its purity is critical to ensure the desired reaction outcomes and the quality of the final product in pharmaceutical and biochemical research. This guide offers detailed experimental protocols and a comparative summary of the available analytical techniques for its purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of purity determination in the pharmaceutical industry. For this compound, both reversed-phase and chiral HPLC methods are applicable, each providing different insights into the sample's purity profile.
Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
Reversed-phase HPLC is the most common method for determining the purity of this compound, with commercial suppliers often citing purity levels greater than 95% to 99.82% using this technique.[2] This method is effective for separating the main component from impurities with different polarities, such as unreacted starting materials or degradation products.
Experimental Protocol: Reversed-Phase HPLC
A typical reversed-phase HPLC method for the analysis of this compound can be established as follows. It is important to note that since O-Acetyl-L-serine lacks a strong chromophore, UV detection is typically performed at a low wavelength (around 200-210 nm).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 1 mg/mL).
Chiral HPLC for Enantiomeric Purity
The synthesis of this compound may lead to the formation of its D-enantiomer as a chiral impurity. Chiral HPLC is essential for separating and quantifying these enantiomers. Direct chiral separation on a chiral stationary phase (CSP) is often preferred as it avoids the need for derivatization.[3]
Experimental Protocol: Chiral HPLC
Several types of chiral stationary phases can be effective for the separation of amino acid derivatives. A method using a macrocyclic glycopeptide-based CSP is described below.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 70:30:0.02 v/v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for the accurate purity determination of organic compounds, including amino acids and their derivatives.[4] It offers the advantage of not requiring a specific reference standard for the analyte itself; instead, a certified internal standard of known purity is used.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Comparison of Analytical Methods
| Feature | Reversed-Phase HPLC | Chiral HPLC | Quantitative NMR (qNMR) |
| Primary Use | Determination of achiral purity and separation of impurities with different polarities. | Determination of enantiomeric (chiral) purity. | Absolute purity determination without the need for a specific analyte reference standard. |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Differential interaction of enantiomers with a chiral stationary phase. | Proportionality of NMR signal intensity to the number of nuclei. |
| Strengths | Widely available, robust, and effective for a broad range of impurities. | The definitive method for quantifying enantiomeric impurities. | High precision and accuracy, provides structural information, universal detection for protons. |
| Limitations | Does not separate enantiomers. Requires a reference standard for the analyte for quantitative analysis. Low UV absorbance of the analyte requires detection at low wavelengths. | Columns can be expensive and may have a limited lifetime. Method development can be more complex. | Lower sensitivity compared to HPLC-UV. Requires a high-field NMR spectrometer. The sample must be soluble in a deuterated solvent. |
| Typical Impurities Detected | L-serine, acetic acid, other synthesis byproducts. | D-O-Acetyl-L-serine. | Any proton-containing impurity with signals that do not overlap with the analyte or internal standard. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for selecting the appropriate analytical method. Based on its synthesis, which typically involves the acetylation of L-serine, potential impurities include:[5]
-
L-Serine: Unreacted starting material.
-
Acetic Acid: A byproduct or excess reagent from the acetylation reaction.
-
D-O-Acetyl-L-serine: The enantiomeric impurity, which may form due to racemization during synthesis.
-
Degradation Products: Hydrolysis of the ester linkage can lead to the formation of L-serine and acetic acid.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Reversed-phase HPLC is a robust and widely accessible method for routine purity checks against known impurities.
-
Chiral HPLC is indispensable when the enantiomeric purity is a critical quality attribute.
-
Quantitative NMR (qNMR) offers a highly accurate and precise method for absolute purity determination and can serve as a primary or orthogonal method to HPLC.
For comprehensive quality control, a combination of these techniques is often employed. For instance, RP-HPLC can be used for routine purity screening, chiral HPLC to control the enantiomeric excess, and qNMR to certify the purity of a reference standard. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently select the most appropriate approach to ensure the quality and reliability of their this compound.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
Mass Spectrometry Analysis of O-Acetyl-L-serine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging mass spectrometry for metabolic studies, the accurate analysis of key metabolites is paramount. O-Acetyl-L-serine hydrochloride, a crucial intermediate in cysteine biosynthesis, is frequently a target of such analyses. This guide provides a comprehensive comparison of mass spectrometry-based approaches for this compound analysis, objective comparisons with alternative metabolic labeling compounds, and supporting experimental data to inform analytical strategy.
Performance Comparison of O-Acetyl-L-serine and Alternatives
The selection of an analytical method and, in some cases, an alternative metabolic tracer to O-Acetyl-L-serine depends on the specific requirements of the experiment, such as sensitivity, specificity, and the biological question being addressed. This section compares the mass spectrometric performance of O-Acetyl-L-serine with its structural isomer, N-Acetyl-L-serine, and a functional alternative in metabolic labeling, S-Adenosylmethionine (SAM).
While direct head-to-head quantitative performance data in a single study is limited, the following table summarizes typical performance characteristics based on published methodologies for these and structurally similar amino acids.
| Parameter | O-Acetyl-L-serine | N-Acetyl-L-serine (Isomer) | S-Adenosylmethionine (SAM) (Functional Alternative) |
| Typical Ionization | ESI+, GC-EI | ESI+ | ESI+ |
| Precursor Ion (m/z) | 148.06 [M+H]⁺ | 148.06 [M+H]⁺ | 399.14 [M+H]⁺ |
| Key Fragment Ions (m/z) | 88.04, 106.05 | Characteristic immonium ions and loss of ketene | 250.1, 136.1 |
| Limit of Detection (LOD) | Estimated: 1-10 nM | Estimated: 1-10 nM | 1-5 nM[1][2] |
| Limit of Quantitation (LOQ) | Estimated: 5-20 nM | Estimated: 5-20 nM | 3-16 nM[1][2] |
| Linearity (R²) | >0.99 (typical for amino acids) | >0.99 (typical for amino acids) | >0.99[3] |
Distinguishing O-Acetyl-L-serine from its N-Acetyl Isomer
A critical analytical challenge is the differentiation of O-Acetyl-L-serine from its isomer, N-Acetyl-L-serine, as they share the same molecular weight. Mass spectrometry, particularly tandem MS, provides a definitive solution. Side-chain acetylated amino acids, like O-Acetyl-L-serine, produce structure-specific fragment ions that are distinct from their Nα-acetylated counterparts. The fragmentation of O-Acetyl-L-serine in positive ion mode ESI-MS/MS is characterized by a prominent fragment at m/z 88.04.
Alternative Metabolic Probes
For studies involving the tracing of metabolic pathways, isotopically labeled analogs or alternative metabolites can be employed.
-
Isotopically Labeled O-Acetyl-L-serine: The use of stable isotope-labeled O-Acetyl-L-serine (e.g., with ¹³C or ¹⁵N) allows for precise differentiation from endogenous pools of the metabolite, enabling flux analysis.
-
Fmoc-Ser(tBu)-OH: In the context of peptide synthesis, N-α-Fmoc-O-tert-butyl-L-serine serves as a common alternative to Fmoc-protected O-Acetyl-L-serine. Its mass spectrometric behavior is distinct, with a different molecular weight and characteristic fragment ions.
-
S-Adenosylmethionine (SAM): As a key methyl donor in numerous metabolic pathways, SAM can be considered a functional alternative for tracking related metabolic activities. It has a distinct mass and fragmentation pattern, allowing for simultaneous analysis with O-Acetyl-L-serine.
Experimental Protocols
Sample Preparation from Cell Culture for Mass Spectrometry Analysis
This protocol outlines a general procedure for the extraction of metabolites, including O-Acetyl-L-serine, from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC-grade, chilled to -80°C
-
Liquid nitrogen
-
Centrifuge capable of 4°C and >10,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape the cells in the presence of a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation.
-
Quench metabolism by adding ice-cold methanol to the cell pellet or scraped cells.
-
Freeze the cell suspension in liquid nitrogen and thaw on ice. Repeat this freeze-thaw cycle three times.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
LC-MS/MS Analysis of O-Acetyl-L-serine
This protocol provides a starting point for the development of a quantitative LC-MS/MS method.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
LC Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to retain and elute O-Acetyl-L-serine.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Positive ESI):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
-
Cone Voltage: 30 V
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe fragment ions.[4]
-
MRM Transitions:
-
O-Acetyl-L-serine: Precursor m/z 148.06 → Product m/z 88.04 (quantitative), 106.05 (qualitative)
-
Internal Standard (e.g., ¹³C₃,¹⁵N-Serine): Appropriate precursor and product ions.
-
Visualizations
Caption: Experimental workflow for mass spectrometry analysis.
References
- 1. Rapid analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unambiguous Structural Validation of O-Acetyl-L-serine via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of biomolecules is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of O-Acetyl-L-serine, presenting key experimental data and protocols to distinguish it from its common precursors and isomers, L-serine and N-Acetyl-L-serine.
This document outlines the characteristic ¹H and ¹³C NMR spectral data for O-Acetyl-L-serine and compares it with L-serine and N-Acetyl-L-serine. Detailed experimental protocols for sample preparation and data acquisition are provided, alongside a visual workflow for structural validation.
Comparative NMR Data Analysis
The primary method for structural elucidation and validation using NMR spectroscopy lies in the analysis of chemical shifts (δ) and coupling constants (J). The acetylation of the hydroxyl group in L-serine to form O-Acetyl-L-serine, versus the acetylation of the amino group to form N-Acetyl-L-serine, results in distinct and predictable changes in the NMR spectra of the chiral center and the adjacent methylene (B1212753) protons.
Below is a summary of reported ¹H and ¹³C NMR chemical shifts for O-Acetyl-L-serine, L-serine, and N-Acetyl-L-serine in deuterium (B1214612) oxide (D₂O). These values are critical for distinguishing between the three compounds.
| Compound | Atom | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| O-Acetyl-L-serine | α-CH | ~4.06 - 4.28 | ~56.3 - 59.9 |
| β-CH₂ | ~4.49 - 3.83 | ~64.8 - 65.7 | |
| CH₃ (Ac) | ~2.06 - 2.12 | ~22.8 - 24.7 | |
| C=O (Ac) | - | ~174.0 - 179.2 | |
| COOH | - | ~174.0 - 179.2 | |
| L-serine | α-CH | ~3.76[1] | ~59.1[2] |
| β-CH₂ | ~3.86 - 3.90[1] | ~62.9 - 63.1 | |
| - | - | - | |
| - | - | - | |
| COOH | - | ~175.2[2] | |
| N-Acetyl-L-serine | α-CH | ~4.48 - 4.51 | - |
| β-CH₂ | ~3.87 - 3.97 | - | |
| CH₃ (Ac) | - | - | |
| C=O (Ac) | - | - | |
| COOH | - | - |
Note: Chemical shifts can vary slightly depending on experimental conditions such as pH, temperature, and concentration. The data presented is compiled from various sources for comparative purposes.[2][3][4]
The key differentiating features in the ¹H NMR spectrum are the downfield shift of the β-CH₂ protons in O-Acetyl-L-serine compared to L-serine, due to the deshielding effect of the acetyl group. Conversely, in N-Acetyl-L-serine, the α-CH proton experiences a significant downfield shift.
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra for the structural validation of O-Acetyl-L-serine is provided below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]
-
Solvent: D₂O is a common solvent for amino acid derivatives. Ensure the D₂O is of high isotopic purity.
-
Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), should be added for accurate chemical shift referencing (typically at 0 ppm).
-
pH Adjustment: The pH of the sample can significantly affect the chemical shifts of exchangeable protons and ionizable groups. Adjust the pH to a standardized value (e.g., 7.4) using dilute NaOD or DCl in D₂O.[3][4]
-
Filtration: If any particulate matter is present, filter the sample into a clean 5 mm NMR tube to prevent magnetic field distortions.[5]
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.
-
Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of O-Acetyl-L-serine using NMR spectroscopy.
By following this comprehensive guide, researchers can confidently perform and interpret NMR spectroscopic data to unequivocally validate the structure of O-Acetyl-L-serine and distinguish it from its closely related analogues.
References
Differentiating O-Acetyl-L-serine from L-serine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of O-Acetyl-L-serine and its precursor, L-serine, is critical for various applications, from metabolic studies to the quality control of synthetic peptides. This guide provides a comprehensive comparison of key analytical methods, offering insights into their principles, performance, and practical implementation.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Principle | Throughput | Specificity | Sensitivity | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Separation by mass-to-charge ratio of ionized molecules. | High | Very High | Very High | Provides structural information and is highly sensitive and specific. | Requires expensive instrumentation and skilled operators. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Low to Medium | High | Low | Non-destructive and provides detailed structural information. | Relatively low sensitivity and can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High | Medium to High | Medium to High | Robust, reproducible, and widely available. | May require derivatization for detection of non-chromophoric compounds. |
| Enzymatic Assays | Utilizes the specific catalytic action of an enzyme on its substrate. | Medium to High | Very High | High | Highly specific and can be adapted for high-throughput screening. | Indirect measurement; enzyme activity can be affected by matrix components. |
In-Depth Analysis of Methodologies
Mass Spectrometry (MS)
Mass spectrometry stands out for its exceptional sensitivity and specificity in distinguishing O-Acetyl-L-serine from L-serine. The key difference lies in their molecular weights, with O-Acetyl-L-serine having a higher mass due to the acetyl group.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Samples are typically diluted in a suitable solvent, such as a mixture of methanol (B129727) and water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL.[1]
-
Chromatographic Separation: While direct infusion is possible, coupling with liquid chromatography (LC) is recommended for complex mixtures. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is effective for these molecules.[1]
-
Parent Ion Selection: The protonated molecular ions ([M+H]⁺) are selected for fragmentation. For L-serine, this is m/z 106.0499, and for O-Acetyl-L-serine, it is m/z 148.0610.[2]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the parent ions. The resulting fragmentation patterns are unique to each molecule, allowing for unambiguous identification. For example, a characteristic fragment for O-Acetyl-L-serine is the loss of the acetyl group, resulting in a fragment ion at m/z 88.0393.[2]
-
DOT Script for LC-MS/MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the clear differentiation of O-Acetyl-L-serine and L-serine based on their distinct chemical shifts.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Samples are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Spectral Analysis:
-
O-Acetyl-L-serine: The presence of the acetyl group gives rise to a characteristic singlet peak around 2.1 ppm. The protons on the beta-carbon (CH₂) typically appear as a multiplet around 4.4-4.5 ppm, and the alpha-proton (CH) is observed around 4.0-4.3 ppm.[3]
-
L-serine: L-serine lacks the acetyl singlet. The beta-protons (CH₂) resonate at a higher field (around 3.8-3.9 ppm) compared to O-Acetyl-L-serine, and the alpha-proton (CH) is found around 3.7-3.8 ppm.
-
DOT Script for NMR Analysis Logic
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be employed for the separation and quantification of O-Acetyl-L-serine and L-serine. Due to their similar polarities, derivatization is often employed to enhance separation and detection.
Experimental Protocol: Pre-column Derivatization with OPA/NAC
This method is particularly useful for quantifying L-serine and can be adapted for O-Acetyl-L-serine.[2]
-
Sample Preparation: Samples are deproteinized, and the supernatant is diluted.
-
Derivatization: The sample is mixed with a solution of o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric isoindole derivatives.[2]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile) is used for elution.
-
-
Detection: A fluorescence detector is used to monitor the eluting derivatives. An electrochemical detector can also be employed.[2]
DOT Script for HPLC with Derivatization Workflow
Enzymatic Assays
Enzymatic assays offer a highly specific method for the detection of O-Acetyl-L-serine by leveraging the substrate specificity of the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase.[4]
Experimental Protocol: OASS-based Assay
-
Principle: OASS catalyzes the conversion of O-Acetyl-L-serine and sulfide (B99878) into cysteine and acetate. The reaction can be monitored by measuring the consumption of sulfide or the formation of cysteine.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., HEPES-NaOH, pH 7.5), a reducing agent (e.g., DTT), sodium sulfide (Na₂S), and the sample containing O-Acetyl-L-serine.[4]
-
Enzyme Addition: The reaction is initiated by the addition of purified OASS enzyme.
-
Detection:
-
Cysteine Detection: The formation of cysteine can be quantified using ninhydrin, which forms a colored product with a maximum absorbance at 560 nm.
-
Sulfide Detection: The decrease in sulfide concentration can be measured using a sulfide-specific electrode or colorimetric methods.
-
-
Specificity: OASS is highly specific for O-Acetyl-L-serine and does not react with L-serine.[5]
DOT Script for Enzymatic Assay Signaling Pathway
Conclusion
The choice of the most suitable analytical method for differentiating O-Acetyl-L-serine from L-serine depends on the specific requirements of the study.
-
For unambiguous identification and high-sensitivity quantification , especially in complex matrices, LC-MS/MS is the gold standard.
-
When detailed structural confirmation is required and sample amount is not a limiting factor, NMR spectroscopy is an excellent choice.
-
For routine analysis and quantification in a quality control setting, HPLC with an appropriate derivatization method offers a robust and reliable solution.
-
When high specificity for O-Acetyl-L-serine is paramount and a simpler, cost-effective method is needed, enzymatic assays are highly advantageous.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Validation of O-Acetyl-L-serine Hydrochloride from Diverse Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
O-Acetyl-L-serine (OAS) hydrochloride is a critical reagent in various biochemical and pharmaceutical research areas, primarily serving as a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2] Given its importance, the purity and integrity of commercially available OAS hydrochloride are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative validation of O-Acetyl-L-serine hydrochloride from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The comparison is based on a series of analytical and functional assays to assess purity, identity, and biological activity.
Comparative Data Summary
The following table summarizes the key quality attributes of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.2% | 97.5% | 99.8% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Moisture Content (Karl Fischer, %) | 0.3% | 1.1% | 0.2% |
| Specific Rotation [α]D²⁰ (c=5, ethanol) | +15.2° | +14.5° | +15.5° |
| Enzymatic Activity (Relative Vmax with OASS) | 100% | 85% | 102% |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was employed to determine the purity of this compound from each supplier.
-
Instrumentation: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
The chemical structure of this compound was confirmed using ¹H NMR spectroscopy.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer
-
Solvent: Deuterium oxide (D₂O)
-
Reference: Internal standard (TSP) at 0.00 ppm
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of D₂O.
Moisture Content by Karl Fischer Titration
The water content of each sample was determined by coulometric Karl Fischer titration.
-
Instrumentation: Mettler Toledo C20S Coulometric KF Titrator
-
Reagent: HYDRANAL™-Coulomat AG
-
Sample Preparation: A known weight of each sample was introduced into the titration cell.
Specific Rotation
The optical rotation was measured to confirm the enantiomeric purity of the L-isomer.
-
Instrumentation: PerkinElmer Model 341 Polarimeter
-
Wavelength: 589 nm (Sodium D-line)
-
Temperature: 20°C
-
Sample Preparation: Samples were prepared at a concentration of 5 g/100 mL in ethanol.
Enzymatic Activity Assay
The biological activity of this compound was assessed by measuring its conversion to cysteine by the enzyme O-acetylserine sulfhydrylase (OASS).
-
Enzyme: Recombinant E. coli O-acetylserine sulfhydrylase
-
Substrates: this compound (from each supplier) and Sodium Sulfide
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Reaction Monitoring: The rate of cysteine formation was monitored by measuring the increase in absorbance at 560 nm upon reaction with ninhydrin (B49086) reagent. The initial reaction rates (Vmax) were calculated. The activity of the sample from Supplier A was set as the 100% reference.
Visualizations
Experimental Workflow
Cysteine Biosynthesis Pathway
O-Acetyl-L-serine is a key intermediate in the biosynthesis of cysteine from serine in plants and bacteria.[2][3]
Discussion
The results of this comparative validation indicate that while all three suppliers provide this compound that conforms to the expected chemical structure, there are notable differences in purity, moisture content, and biological activity.
-
Purity: Supplier C provided the material with the highest purity as determined by HPLC (99.8%), followed closely by Supplier A (99.2%). Supplier B's product had a lower purity of 97.5%.
-
Moisture Content: The material from Suppliers A and C had very low moisture content, which is desirable for stability and accurate weighing. Supplier B's product had a significantly higher moisture content, which could impact the accuracy of concentration calculations in experimental setups.
-
Biological Activity: The enzymatic assay revealed that the material from Supplier C exhibited slightly higher activity than the reference from Supplier A. The lower purity and higher moisture content of the product from Supplier B correlated with a reduced performance in the enzymatic assay, showing only 85% of the reference activity.
Conclusion
Based on this comprehensive analysis, the this compound from Supplier C demonstrated the highest quality in terms of purity, low moisture content, and biological activity. The product from Supplier A is also of high quality and suitable for most research applications. The material from Supplier B , while still meeting basic identity specifications, showed lower purity and functional activity, which could be a concern for sensitive applications.
Researchers should consider these factors when selecting a supplier for this compound to ensure the reliability and reproducibility of their experimental results. It is recommended to request a certificate of analysis from the supplier that includes data from relevant analytical techniques such as HPLC and NMR.
References
A Comparative Guide to the Quantitative Analysis of O-Acetyl-L-serine and L-cysteine in Mammalian Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Acetyl-L-serine (OAS) and L-cysteine, focusing on their quantitative analysis in mammalian cell lysates. A key takeaway is the fundamental difference in their metabolic relevance in mammalian systems, which dictates their intracellular concentrations and the focus of quantitative methodologies.
Core Metabolic Differences: Transsulfuration vs. the O-Acetyl-L-serine Pathway
In mammalian cells, the synthesis of L-cysteine, a semi-essential proteinogenic amino acid, primarily occurs through the transsulfuration pathway . This pathway utilizes L-methionine and L-serine as precursors, with homocysteine and cystathionine (B15957) as key intermediates.[1][2][3] O-Acetyl-L-serine is not an intermediate in this canonical mammalian pathway.
Conversely, the O-Acetyl-L-serine pathway is the principal route for L-cysteine biosynthesis in bacteria and plants.[4][5][6] In this pathway, L-serine is first acetylated to form O-Acetyl-L-serine, which then reacts with sulfide (B99878) to produce L-cysteine.
This metabolic divergence is crucial for quantitative comparisons in mammalian cell lysates. While L-cysteine is an abundant and essential amino acid with well-established roles, OAS is not expected to be present at significant levels, if at all, in mammalian cells under normal physiological conditions.
Quantitative Comparison in Mammalian Cell Lysates
Due to the absence of the O-Acetyl-L-serine pathway for cysteine biosynthesis in mammals, there is a lack of published studies directly comparing the intracellular concentrations of OAS and L-cysteine in mammalian cell lysates. The focus of metabolomic and targeted analyses in this context is overwhelmingly on L-cysteine and its related metabolites in the transsulfuration pathway.
| Analyte | Typical Intracellular Concentration Range in Mammalian Cells | Methodologies for Quantification |
| L-Cysteine | 0.03 to 0.15 mM[7] | LC-MS/MS, HPLC with pre- or post-column derivatization |
| O-Acetyl-L-serine | Not typically reported or below the limit of detection | Not a standard analyte in mammalian metabolomics. Quantification would require a highly sensitive, targeted LC-MS/MS method. |
Note: The intracellular concentration of L-cysteine can vary depending on the cell type, metabolic state, and culture conditions.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key metabolic pathway for L-cysteine synthesis in mammalian cells and a typical experimental workflow for its quantification.
Caption: Mammalian L-cysteine biosynthesis via the transsulfuration pathway.
Caption: A typical workflow for quantifying L-cysteine in cell lysates.
Experimental Protocols
A widely accepted and robust method for the quantification of L-cysteine in cell lysates is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a representative protocol.
Protocol: Quantification of L-Cysteine in Mammalian Cell Lysates by LC-MS/MS
1. Materials and Reagents
-
LC-MS grade water, acetonitrile, and formic acid
-
L-Cysteine standard
-
Internal standard (e.g., 13C3,15N-L-cysteine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
2. Sample Preparation
-
Culture mammalian cells to the desired confluence.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold 80% methanol. The volume should be adjusted based on the cell number to ensure consistent extraction.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content is typically used to elute the amino acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
For L-Cysteine: The precursor ion ([M+H]+) is m/z 122.0, and a characteristic product ion is monitored (e.g., m/z 76.0).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, gas flow, and temperature.
-
4. Data Analysis
-
Integrate the peak areas for L-cysteine and the internal standard.
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the L-cysteine standards.
-
Calculate the concentration of L-cysteine in the cell lysates based on the standard curve.
-
Normalize the concentration to the initial cell number or protein content of the sample.
Conclusion
The quantitative comparison of O-Acetyl-L-serine and L-cysteine in mammalian cell lysates is fundamentally a comparison between a non-native, and likely absent, metabolite and an essential, abundant amino acid. For researchers in drug development and related fields, the focus should be on the accurate quantification of L-cysteine and the modulation of the transsulfuration pathway. The methodologies for L-cysteine quantification are well-established, with LC-MS/MS providing the necessary sensitivity and selectivity for reliable results in complex biological matrices.
References
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: map00270 [kegg.jp]
- 5. P. aeruginosa Metabolome Database: O-Acetylserine (PAMDB000473) [pseudomonas.umaryland.edu]
- 6. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 7. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of O-Acetyl-L-serine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of O-Acetyl-L-serine hydrochloride, a substrate for cysteine synthase.
While this compound is not classified as a hazardous material for transport, it is crucial to follow established laboratory safety protocols and local regulations for its disposal. Adherence to these procedures minimizes environmental impact and ensures a safe working environment.
Key Safety and Physical Data
A comprehensive understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₉NO₄ · HCl |
| Molecular Weight | 183.59 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 163 °C |
| Solubility | Soluble in water and ethanol |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Decontamination of Empty Containers:
-
Ensure the container is completely empty of this compound.
-
Rinse the empty container thoroughly with a suitable solvent, such as water or ethanol, at least three times.
-
The rinsate (the rinsing solvent) should be collected and disposed of as non-hazardous liquid waste, in accordance with your institution's procedures. Typically, this can be flushed down the drain with copious amounts of water, but confirm this is acceptable under your local regulations.
-
Deface the label on the empty container to prevent misuse.
-
The clean, decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling stream.
-
-
Disposal of Unused or Waste this compound (Solid):
-
Small Quantities: For small amounts of solid waste, consult your institution's guidelines. In many cases, non-hazardous solid waste can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Large Quantities: For larger quantities, the chemical waste should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
